Fucosterol (Standard)
Description
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
OSELKOCHBMDKEJ-HRKULPSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fucosterol: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol (B1670223) is a phytosterol predominantly found in various species of brown algae. It has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of fucosterol, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the principal biological activities of fucosterol, providing a comparative overview of its efficacy in various experimental models.
Table 1: Anticancer Activity of Fucosterol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 40 | [1][2] |
| A549 | Lung Cancer | 15 | [3] |
| SK-LU-1 | Lung Cancer | 15 | [3] |
| SNU-5 | Gastric Cancer | 125 | [1] |
| PC-3 | Prostate Cancer | 125 | |
| MCF-7 | Breast Cancer | 125 | |
| MiaPaca-2 | Pancreatic Cancer | 250 | |
| T47D | Breast Cancer | 27.94 (µg/ml) | |
| HT29 | Colon Cancer | 70.41 (µg/ml) | |
| HL-60 | Leukemia | 7.8 (µg/mL) |
Table 2: Antidiabetic Activity of Fucosterol (In Vivo Studies)
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Oral administration | 30 mg/kg | Significant decrease in serum glucose and inhibition of sorbitol accumulation in lenses. | |
| Epinephrine-induced diabetic rats | Oral administration | 300 mg/kg | Inhibition of blood glucose level and glycogen (B147801) degradation. |
Table 3: Neuroprotective and Anti-inflammatory Activities of Fucosterol
| Activity | Assay | Model | IC50/EC50/Effect | Reference |
| Butyrylcholinesterase (BChE) Inhibition | Colorimetric method | In vitro | IC50: 421.72 ± 1.43 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production. | |
| Anti-inflammatory | Cytokine (TNF-α, IL-6, IL-1β) mRNA expression | CoCl2-treated HaCaT cells | Dose-dependent decrease in mRNA levels. |
Table 4: Antioxidant Activity of Fucosterol
| Assay | Method | Results | Reference |
| DPPH Radical Scavenging | Spectrophotometry | 16% inhibition at 250 µg/mL. | |
| In vivo antioxidant enzymes | CCl4-intoxicated rats | Increased hepatic SOD, catalase, and GSH-px activities. |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of fucosterol's biological activities.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of fucosterol on cancer cell lines.
a. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
b. Fucosterol Treatment:
-
Prepare various concentrations of fucosterol in the appropriate cell culture medium.
-
Replace the existing medium with the fucosterol-containing medium.
-
Incubate the cells for 24, 48, or 72 hours.
c. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
d. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of fucosterol that inhibits cell growth by 50%.
In Vivo Antidiabetic Activity: Streptozotocin-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats and the subsequent evaluation of fucosterol's antidiabetic effects.
a. Induction of Diabetes:
-
Use male Wistar or Sprague-Dawley rats.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (B1681764) (STZ) at a dose of 45-65 mg/kg body weight, dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Confirm the induction of diabetes by measuring blood glucose levels after 72 hours; rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
b. Fucosterol Administration:
-
Divide the diabetic rats into groups.
-
Administer fucosterol orally at desired doses (e.g., 30 mg/kg) daily for a specified period.
-
Include a diabetic control group receiving the vehicle and a normal control group.
c. Monitoring and Analysis:
-
Monitor blood glucose levels, body weight, food, and water intake regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., serum insulin, lipid profile).
-
Collect tissues (e.g., pancreas, liver, kidneys) for histopathological examination and analysis of parameters like sorbitol accumulation in the lenses.
Signaling Pathway Analysis: Western Blotting for PI3K/Akt and NF-κB Pathways
This protocol outlines the steps to investigate the effect of fucosterol on key protein expression and phosphorylation in signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells with fucosterol at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, IκBα) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (a general starting point is 1:1000).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Fucosterol exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Signaling Pathway
Fucosterol has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cancer cell growth and survival. By downregulating the phosphorylation of key proteins in this pathway, fucosterol can induce apoptosis and inhibit proliferation in cancer cells.
Anti-inflammatory Signaling Pathway
Fucosterol exhibits anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.
Antioxidant Signaling Pathway
The antioxidant effects of fucosterol are mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway. Fucosterol promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.
Conclusion
Fucosterol exhibits a remarkable range of biological activities with significant therapeutic potential. Its anticancer, antidiabetic, anti-inflammatory, and antioxidant effects are well-documented in preclinical studies and are attributed to its ability to modulate key signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the clinical applications of this promising marine-derived compound. Future studies should focus on elucidating the detailed molecular interactions of fucosterol and conducting well-designed clinical trials to translate these preclinical findings into novel therapeutic strategies.
References
Fucosterol's Anti-Cancer Mechanisms: A Technical Guide for Researchers
Fucosterol (B1670223), a prominent phytosterol derived from marine algae, has emerged as a compound of significant interest in oncology research. Accumulating evidence demonstrates its potent anti-cancer activities across a range of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms through which fucosterol exerts its anti-neoplastic effects, offering valuable insights for researchers, scientists, and drug development professionals.
Fucosterol's anti-cancer prowess lies in its multifaceted approach to targeting cancer cell vulnerabilities. Its mechanisms of action primarily revolve around the induction of programmed cell death (apoptosis), halting the cell division cycle, and impeding the spread of cancer cells (metastasis). These effects are orchestrated through the modulation of critical intracellular signaling pathways.
Core Mechanisms of Action
Fucosterol's efficacy in combating cancer stems from its ability to interfere with fundamental cellular processes that are often dysregulated in cancer.
Induction of Apoptosis: Orchestrating Cancer Cell Demise
Fucosterol is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered through the intrinsic, or mitochondrial, pathway. A key event in this process is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential.[1][2] This disruption of mitochondrial integrity is a critical step in initiating the apoptotic cascade.
Fucosterol modulates the expression of key apoptosis-regulating proteins. It has been shown to significantly increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. The downstream effects include the activation of caspase-3, a crucial executioner caspase that orchestrates the dismantling of the cell.[3]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
A defining characteristic of cancer is uncontrolled cell division. Fucosterol effectively puts a brake on this process by inducing cell cycle arrest, primarily at the G2/M checkpoint.[1] This prevents cancer cells from proceeding through mitosis and dividing.
The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Fucosterol has been observed to decrease the expression of Cdc2, Cyclin A, and Cyclin B1, which are essential for the G2/M transition. Simultaneously, it upregulates the expression of negative regulators of cell cycle progression, such as p21Cip1 and p27Kip1.
Inhibition of Metastasis: Preventing Cancer's Spread
The ability of cancer cells to migrate and invade surrounding tissues is a major contributor to cancer-related mortality. Fucosterol has demonstrated the ability to inhibit the migratory and invasive capabilities of cancer cells. This anti-metastatic effect is partly attributed to its ability to inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
Modulation of Key Signaling Pathways
Fucosterol's anti-cancer effects are mediated through the intricate regulation of key intracellular signaling pathways that are fundamental to cancer cell growth, survival, and proliferation.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, survival, and proliferation. Fucosterol has been shown to be a potent inhibitor of this pathway. It achieves this by downregulating the expression levels of key proteins within this cascade, including PI3K, phosphorylated PI3K (p-PI3K), Akt, mTOR, and phosphorylated mTOR (pm-TOR). The inhibition of this pathway is a central mechanism through which fucosterol exerts its anti-proliferative and pro-apoptotic effects.
The Raf/MEK/ERK Pathway
The Raf/MEK/ERK (also known as the MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In some cancer types, such as lung cancer, fucosterol has been shown to exert its anti-proliferative effects by targeting this pathway. By inhibiting the components of the Raf/MEK/ERK pathway, fucosterol can effectively curb the uncontrolled growth of cancer cells.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of fucosterol have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 40 | |
| A549 | Lung Cancer | 15 | |
| SK-LU-1 | Lung Cancer | 15 | |
| T47D | Breast Cancer | 27.94 (µg/ml) | |
| HT-29 | Colon Cancer | 70.41 (µg/ml) | |
| SNU-5 | Gastric Cancer | 125 | |
| PC-3 | Prostate Cancer | 125 | |
| MCF-7 | Breast Cancer | 125 | |
| MiaPaca-2 | Pancreatic Cancer | 250 | |
| ES2 | Ovarian Cancer | 62.4 | |
| OV90 | Ovarian Cancer | 51.4 |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments used to elucidate the mechanism of action of fucosterol.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fucosterol (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of fucosterol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fucosterol (various concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with fucosterol as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fucosterol (various concentrations)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with fucosterol as previously described.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.
Materials:
-
Cell lysates from fucosterol-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, Akt, mTOR, Raf, MEK, ERK, and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosterol exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucosterol exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fucosterol: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol (B1670223), a prominent phytosterol isolated from various species of brown algae, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Among these, its potent anti-inflammatory activity stands out as a promising area for therapeutic development.[1][3][4] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of fucosterol, detailing its mechanisms of action on key signaling pathways, summarizing quantitative data from various studies, and outlining the experimental protocols used to elucidate these effects. The information is intended to serve as a foundational resource for researchers exploring fucosterol as a potential anti-inflammatory agent.
Core Mechanisms: Modulation of Key Inflammatory Signaling Pathways
Fucosterol exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response. The primary pathways influenced are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Fucosterol has been shown to potently inhibit this pathway through multiple mechanisms:
-
Suppression of IκBα Degradation: Fucosterol prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Inhibition of NF-κB Nuclear Translocation: By stabilizing IκBα, fucosterol effectively blocks the translocation of the active NF-κB p65 subunit from the cytoplasm into the nucleus.
-
Reduction of DNA Binding Activity: Consequently, fucosterol attenuates the DNA binding and transcriptional activity of NF-κB, leading to a downstream reduction in the expression of its target pro-inflammatory genes.
Attenuation of MAPK Signaling
The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a crucial role in mediating cellular responses to external stressors, including inflammation. Fucosterol treatment has been observed to suppress the phosphorylation of these key kinases in a dose-dependent manner. Specifically, fucosterol inhibits the phosphorylation of p38 MAPK and its upstream activators MKK3/6, which contributes to the overall reduction in inflammatory gene expression.
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its direct anti-inflammatory actions, fucosterol also upregulates the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. Oxidative stress and inflammation are intrinsically linked. Fucosterol promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1. The induction of HO-1 and other antioxidant enzymes helps to mitigate intracellular reactive oxygen species (ROS) production, thereby reducing the oxidative stress that can perpetuate inflammatory responses.
Quantitative Summary of Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of fucosterol on key inflammatory mediators across various in vitro models.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Cell Line | Inducer | Cytokine | Fucosterol Conc. | % Inhibition / IC50 | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS | TNF-α | 1 - 20 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS | IL-6 | 1 - 20 µM | Dose-dependent reduction | |
| C8-B4 Microglia | LPS | TNF-α | 12 - 192 µM | Significant inhibition | |
| C8-B4 Microglia | LPS | IL-1β | 12 - 192 µM | Significant inhibition | |
| C8-B4 Microglia | LPS | IL-6 | 12 - 192 µM | Significant inhibition | |
| HEK293 | LPS | IL-6 | 0.1 - 62.5 µg/mL | IC50: 5.86 µg/mL (24h) | |
| HEK293 | LPS | IL-1β | 0.1 - 62.5 µg/mL | IC50: 2.59 µg/mL (24h) |
| HDF | TNF-α/IFN-γ | IL-6, IL-8, IL-1β | Up to 120 µM | Dose-dependent downregulation | |
Table 2: Inhibition of Inflammatory Enzymes and Mediators
| Cell Line | Inducer | Target | Fucosterol Conc. | % Inhibition / IC50 | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS | NO Production | 1 - 20 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS | iNOS Expression | 1 - 20 µM | Dose-dependent suppression | |
| RAW 264.7 | LPS | COX-2 Expression | Not specified | Suppression | |
| C8-B4 Microglia | LPS | NO Production | 12 - 192 µM | Significant inhibition |
| C8-B4 Microglia | LPS | PGE2 Production | 12 - 192 µM | Significant inhibition | |
Detailed Experimental Protocols
This section outlines generalized methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of fucosterol. Specific concentrations and incubation times should be optimized for each cell line and experiment.
General Experimental Workflow
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Promising Marine-Derived Phytosterol for Anti-Diabetic Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Fucosterol (B1670223), a phytosterol abundant in brown algae, has emerged as a compelling candidate for anti-diabetic drug development. This technical guide provides an in-depth overview of the current scientific evidence supporting the anti-diabetic potential of fucosterol. It details the compound's multifaceted mechanisms of action, including the enhancement of insulin (B600854) signaling, modulation of key metabolic enzymes, and improvement of glucose homeostasis. This document summarizes quantitative data from pertinent in vitro and in vivo studies, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Fucosterol is a sterol found predominantly in various species of brown seaweed, such as Pelvetia siliquosa, Eisenia bicyclis, and Ecklonia cava.[1] Structurally similar to cholesterol, fucosterol has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Accumulating evidence from preclinical studies strongly suggests that fucosterol possesses potent anti-diabetic properties, making it a molecule of high interest for the development of new therapies for type 2 diabetes mellitus (T2DM).[3] This guide aims to consolidate the existing research on fucosterol's anti-diabetic effects, providing a technical resource for the scientific community.
Mechanisms of Anti-Diabetic Action
Fucosterol exerts its anti-diabetic effects through multiple, interconnected pathways that collectively improve insulin sensitivity and glucose metabolism.
Enhancement of Insulin Signaling Pathway
A primary mechanism underlying fucosterol's anti-diabetic activity is its ability to positively modulate the insulin signaling cascade. A key target in this pathway is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.[4]
-
Inhibition of PTP1B: Fucosterol has been shown to inhibit PTP1B non-competitively.[5] This inhibition prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), thereby prolonging their activated states.[6][7] By downregulating the expression of PTP1B, fucosterol effectively enhances insulin sensitivity.[1][6]
-
Activation of Downstream Signaling: The inhibition of PTP1B by fucosterol leads to the increased phosphorylation of key downstream effectors in the insulin signaling pathway. In insulin-resistant HepG2 cells, fucosterol treatment has been observed to increase the phosphorylation of Akt (also known as Protein Kinase B), phosphatidylinositol-3-kinase (PI3K), and extracellular signal-regulated kinase 1 (ERK1).[6] This activation is crucial for mediating the metabolic effects of insulin.
Below is a diagram illustrating the effect of fucosterol on the insulin signaling pathway.
Caption: Fucosterol enhances insulin signaling by inhibiting PTP1B.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism. Fucosterol has been demonstrated to activate AMPK, contributing to its anti-diabetic effects.[8]
-
Phosphorylation of AMPK and ACC: Fucosterol upregulates the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[8] The phosphorylation and subsequent inhibition of ACC lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which can improve insulin sensitivity.
-
Downregulation of Lipogenesis: The activation of AMPK by fucosterol leads to the downregulation of lipogenesis-related factors.[8] This anti-adipogenic effect can help mitigate the insulin resistance associated with obesity.
The following diagram illustrates the activation of the AMPK signaling pathway by fucosterol.
Caption: Fucosterol activates the AMPK signaling pathway.
Modulation of Carbohydrate Metabolizing Enzymes
Fucosterol also influences the activity of key enzymes involved in carbohydrate digestion and metabolism.
-
α-Glucosidase Inhibition: Extracts of brown algae containing fucosterol have shown inhibitory activity against α-glucosidase.[9] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
-
Aldose Reductase Inhibition: Fucosterol has been found to inhibit rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR).[10][11] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol in tissues like the lens can lead to diabetic complications such as cataracts. By inhibiting aldose reductase, fucosterol may help prevent or mitigate such complications.[5]
Glucose Transporter 4 (GLUT4) Translocation
The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissues. While direct studies on fucosterol's effect on GLUT4 translocation are emerging, the activation of the PI3K/Akt pathway by fucosterol strongly suggests a role in promoting this process, as Akt is a key signaling molecule that triggers GLUT4 translocation.[6][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-diabetic effects of fucosterol.
Table 1: In Vitro Enzyme Inhibition by Fucosterol
| Enzyme Target | Source of Fucosterol | IC50 Value | Reference |
| Rat Lens Aldose Reductase (RLAR) | Ecklonia stolonifera | 18.94 µM | [11] |
| Human Recombinant Aldose Reductase (HRAR) | Ecklonia stolonifera | 18.94 µM | [11] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Eisenia bicyclis and Ecklonia stolonifera | Moderate Inhibition | [10] |
| α-Glucosidase | Eisenia bicyclis and Ecklonia stolonifera | Weak/No Activity | [10] |
Table 2: In Vivo Anti-Diabetic Effects of Fucosterol in Animal Models
| Animal Model | Fucosterol Source | Dosage | Observed Effects | Reference |
| Streptozotocin-induced diabetic rats | Pelvetia siliquosa | 30 mg/kg (oral) | Significant decrease in serum glucose; Inhibition of sorbitol accumulation in lenses. | [5][13] |
| Epinephrine-induced diabetic rats | Pelvetia siliquosa | 300 mg/kg (oral) | Inhibition of blood glucose level and glycogen (B147801) degradation. | [5][13] |
| High-fat diet-induced diabetic mice | Not specified | Not specified | Improved glucose tolerance and insulin sensitivity. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of fucosterol's anti-diabetic properties.
In Vitro PTP1B Inhibition Assay
This protocol is adapted from a general method for assessing PTP1B inhibitory activity.[2][14]
Objective: To determine the inhibitory effect of fucosterol on PTP1B enzyme activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate (B86180), pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Fucosterol (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of fucosterol in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing the assay buffer.
-
Add the different concentrations of fucosterol to the respective wells. Include a control well with the solvent alone.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each fucosterol concentration and determine the IC50 value.
The following diagram outlines the workflow for the PTP1B inhibition assay.
Caption: Workflow for the in vitro PTP1B inhibition assay.
In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol is a generalized procedure for inducing type 1 diabetes in rats using STZ.[6][8]
Objective: To create a diabetic animal model to evaluate the in vivo anti-diabetic efficacy of fucosterol.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Fucosterol suspension for oral administration
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Freshly prepare a solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 40-65 mg/kg body weight).
-
After 72 hours, measure the fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Divide the diabetic rats into different groups: a diabetic control group and groups treated with different doses of fucosterol. A non-diabetic control group should also be included.
-
Administer fucosterol orally to the treatment groups daily for a specified period (e.g., 4 weeks).
-
Monitor body weight and blood glucose levels regularly throughout the study.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues (e.g., liver, pancreas, lens) for further analysis (e.g., glycogen content, histological examination, sorbitol accumulation).
The following diagram illustrates the workflow for the STZ-induced diabetic rat model study.
Caption: Workflow for the STZ-induced diabetic rat model study.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of fucosterol as a novel anti-diabetic agent. Its ability to target multiple pathways involved in glucose homeostasis, particularly the insulin signaling and AMPK pathways, makes it an attractive candidate for further investigation. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its therapeutic potential.
Future research should focus on several key areas:
-
Clinical Trials: To date, the anti-diabetic effects of fucosterol have been demonstrated in preclinical models. Well-designed clinical trials in human subjects are essential to validate these findings and establish the safety and efficacy of fucosterol for the treatment of T2DM.[3]
-
Bioavailability and Formulation: Studies on the oral bioavailability of fucosterol and the development of optimized formulations are needed to enhance its therapeutic efficacy.
-
Synergistic Effects: Investigating the potential synergistic effects of fucosterol with existing anti-diabetic drugs could lead to more effective combination therapies.
-
Long-term Safety: Comprehensive long-term toxicity studies are required to ensure the safety of fucosterol for chronic use.
References
- 1. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: The Extraction of Liver Glycogen Molecules for Glycogen Structure Determination [jove.com]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
- 12. Analysis of Mouse Liver Glycogen Content [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective effects of fucosterol research
An In-depth Technical Guide to the Neuroprotective Effects of Fucosterol (B1670223)
Introduction
Fucosterol is a prominent phytosterol found in various species of brown algae (Phaeophyceae), such as Sargassum, Ecklonia, and Eisenia.[1][2][3] Structurally similar to cholesterol, fucosterol has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3] Accumulated evidence from in vitro and in vivo studies suggests that fucosterol holds therapeutic promise for neurodegenerative disorders (NDDs) like Alzheimer's disease (AD) by modulating multiple cellular pathways associated with neuronal survival, inflammation, and oxidative stress.
This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of fucosterol. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Core Mechanisms of Neuroprotection
Fucosterol exerts its neuroprotective effects through a multi-targeted approach, influencing several critical signaling pathways involved in the pathobiology of neurodegeneration. The primary mechanisms include mitigating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and promoting neurotrophic factor signaling.
Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to neuronal damage in NDDs. Fucosterol has been shown to counteract oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by fucosterol, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these enzymes enhances the cellular capacity to neutralize ROS, thereby protecting neurons from oxidative damage.
Anti-Inflammatory Effects via NF-κB and MAPK Pathway Inhibition
Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of NDDs. Fucosterol demonstrates potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), the NF-κB pathway is activated, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Fucosterol has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing NF-κB's translocation and subsequent pro-inflammatory gene expression. Similarly, fucosterol can inhibit the phosphorylation of key MAPK proteins like p38 and Erk, further dampening the inflammatory response.
Neurotrophic Support via TrkB/PI3K/Akt and ERK Signaling
Fucosterol provides neurotrophic support, which is vital for neuronal survival and plasticity. It has been found to function as a brain-derived neurotrophic factor (BDNF) mimetic, activating the Tropomyosin receptor kinase B (TrkB) and its downstream pro-survival pathways, including PI3K/Akt and ERK1/2.
Activation of TrkB by fucosterol initiates the PI3K/Akt signaling cascade, which plays a crucial role in inhibiting apoptosis and promoting cell survival. Simultaneously, it activates the ERK1/2 pathway, which is also implicated in neuronal survival and protection against Aβ-induced toxicity. This dual activation synergistically confers robust neuroprotection. In vivo studies have confirmed that fucosterol treatment can increase the expression of mature BDNF in the brain, further supporting its role in cognitive function.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative findings from various studies, highlighting the dose-dependent neuroprotective effects of fucosterol in different experimental models.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Fucosterol
| Cell Line | Insult/Model | Fucosterol Conc. | Outcome | Quantitative Result | Citation(s) |
| SH-SY5Y | Amyloid-β (Aβ) | Pre-treatment | Protection against apoptosis | Flow cytometry confirmed protective effects | |
| SH-SY5Y | Amyloid-β (Aβ) | Pre-treatment | Gene expression modulation | Increased Neuroglobin (Ngb) mRNA, reduced APP mRNA | |
| Primary Hippocampal Neurons | Soluble Aβ₁₋₄₂ (10 µM) | 5-10 µM | Attenuation of cell viability decrease | Viability significantly increased | |
| Primary Hippocampal Neurons | Soluble Aβ₁₋₄₂ | 1-10 µM | Increased cell viability | Up to 66.8% ± 18.2% increase in viability | |
| Human Dermal Fibroblasts (HDFs) | TNF-α/IFN-γ | 30, 60, 120 µM | Increased cell viability | Significant, dose-dependent increase | |
| Human Dermal Fibroblasts (HDFs) | TNF-α/IFN-γ | 30, 60, 120 µM | Reduced ROS production | Significant, dose-dependent reduction | |
| Microglial cells (C8-B4) | LPS or Aβ | Not specified | Inhibition of pro-inflammatory mediators | Significant inhibition of IL-6, IL-1β, TNF-α, NO, PGE2 | |
| HaCaT cells | CoCl₂ (500 µM) | 10 µM | Increased cell viability | Cell viability increased up to 56% |
Table 2: Cholinesterase Inhibitory Activity of Fucosterol
| Enzyme | Source of Fucosterol | IC₅₀ Value | Notes | Citation(s) |
| Butyrylcholinesterase (BChE) | Ecklonia cava | 421.72 ± 1.43 µM | Fucosterol demonstrated dose-dependent inhibitory activity against both AChE and BChE. | |
| Acetylcholinesterase (AChE) | Ecklonia cava | Not specified | Inhibitory activity confirmed. |
Experimental Protocols and Methodologies
Detailed experimental design is critical for the accurate assessment of neuroprotective compounds. Below are representative protocols derived from the cited literature for key in vitro experiments.
General Workflow for In Vitro Neuroprotection Assay
Cell Viability and Cytotoxicity Assay (MTT or CCK-8)
-
Cell Seeding : Neuronal cells (e.g., SH-SY5Y or primary hippocampal neurons) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with various concentrations of fucosterol (e.g., 1 µM to 120 µM) for a period, typically 24 hours.
-
Induction of Injury : Following pre-treatment, the neurotoxic agent (e.g., soluble Aβ₁₋₄₂ at 10 µM) is added to the culture medium, and cells are incubated for another 24-48 hours.
-
Measurement : MTT or CCK-8 reagent is added to each well. After incubation (1-4 hours), the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis : After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Nuclear and cytoplasmic fractions can also be separated to study protein translocation (e.g., Nrf2, NF-κB).
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p38, p-Akt, GRP78, BDNF) and a loading control (e.g., β-actin or GAPDH).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
Measurement of Intracellular ROS
-
Cell Preparation : Cells are cultured and treated as described in the viability assay.
-
Probe Loading : Following treatment, cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification : The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle : This colorimetric method measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Procedure : The reaction mixture contains the enzyme (AChE or BChE), buffer, DTNB, and varying concentrations of the inhibitor (fucosterol). The reaction is initiated by adding the substrate.
-
Measurement : The increase in absorbance is monitored over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of fucosterol to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Conclusion and Future Directions
Fucosterol, a sterol derived from brown algae, exhibits significant neuroprotective potential through a multi-faceted mechanism of action. Its ability to concurrently activate antioxidant (Nrf2/HO-1) and neurotrophic (TrkB/PI3K/Akt) pathways while suppressing inflammatory (NF-κB/MAPK) signaling makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The quantitative data consistently demonstrate its efficacy in cellular models of neurotoxicity and neuroinflammation.
Future research should focus on:
-
In Vivo Efficacy : Expanding preclinical studies in various animal models of neurodegeneration to confirm its therapeutic effects on cognitive and motor functions.
-
Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of fucosterol to understand its ability to cross the blood-brain barrier and its stability in vivo.
-
Target Identification : Utilizing advanced techniques like system pharmacology and molecular simulation to further elucidate its direct molecular targets within neuronal cells.
-
Clinical Trials : Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for patients with neurodegenerative disorders.
This guide consolidates the existing technical knowledge on fucosterol, providing a solid foundation for scientists and drug developers to build upon in the quest for novel neuroprotective agents.
References
- 1. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Comprehensive Technical Guide to its Sources, Natural Occurrence, and Analysis in Seaweeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol (B1670223), a prominent phytosterol found in marine algae, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of fucosterol, focusing on its primary sources, natural occurrence, and concentration in various seaweed species, particularly brown algae (Phaeophyceae). It further details the experimental protocols for the extraction, isolation, and quantification of fucosterol, and elucidates its engagement in key cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this marine-derived compound.
Introduction
Fucosterol (24-ethylidene cholesterol) is a sterol that is particularly abundant in brown seaweeds, setting them apart from green (Chlorophyta) and red (Rhodophyta) algae, which contain a more varied or cholesterol-dominant sterol profile, respectively[1][2][3]. As a bioactive molecule, fucosterol has been demonstrated to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects[1][4]. These activities are underpinned by its interaction with various cellular signaling pathways. This guide offers a technical overview of fucosterol's natural prevalence and the methodologies used to study it.
Natural Occurrence and Quantitative Data of Fucosterol in Seaweeds
Fucosterol is the predominant sterol in brown algae, often comprising a significant percentage of the total sterol content. Its concentration can vary depending on the species, geographical location, and developmental stage of the alga. The following table summarizes the quantitative data of fucosterol content in various seaweed species, providing a comparative overview for researchers seeking potent natural sources.
| Seaweed Species | Family | Fucosterol Content (mg/g dry weight) | Percentage of Total Sterols (%) | Reference(s) |
| Desmarestia tabacoides | Desmarestiaceae | 81.67 | Not Specified | |
| Agarum clathratum | Agaraceae | 78.70 | Not Specified | |
| Sargassum fusiforme (Hijiki) | Sargassaceae | 2.601 ± 0.171 | 73.6 ± 6.8 | |
| Undaria pinnatifida (Wakame) | Alariaceae | 1.845 ± 0.137 | 69.7 ± 0.6 | |
| Laminaria japonica (Kombu) | Laminariaceae | 1.171 ± 0.243 | 64.0 ± 3.0 | |
| Ecklonia radiata (stipes) | Lessoniaceae | 0.378 | 98.9 | |
| Ecklonia radiata (leaves) | Lessoniaceae | 0.312 | 98.6 | |
| Himanthalia elongata | Himanthaliaceae | Not Specified | 83-97 | |
| Laminaria ochroleuca | Laminariaceae | Not Specified | 83-97 | |
| Stephanocystis hakodatensis | Sargassaceae | Not Specified | 65.9 | |
| Cystoseira barbata | Sargassaceae | 0.02176 | Not Specified |
Experimental Protocols
Extraction of Fucosterol from Seaweeds
The following protocol is a synthesized methodology for the extraction of fucosterol from dried seaweed powder, based on common laboratory practices.
Objective: To extract total lipids, including fucosterol, from dried seaweed.
Materials:
-
Dried seaweed powder
-
70% Ethanol (B145695) or a 2:3 mixture of Chloroform:Methanol
-
n-hexane
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Sample Preparation: Grind dried seaweed to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Method A (Ethanol): Macerate the seaweed powder in 70% ethanol (e.g., 1:10 w/v) for 12-24 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Method B (Chloroform:Methanol): For a more exhaustive lipid extraction, use a 2:3 chloroform:methanol solvent system with ultrasound assistance for approximately 15 minutes.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid algal residue. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning: To separate fucosterol from more polar compounds, perform a liquid-liquid partitioning of the crude extract using n-hexane and water. The fucosterol will preferentially move into the non-polar n-hexane layer.
-
Final Concentration: Collect the n-hexane fraction and evaporate the solvent to yield a lipid-rich extract containing fucosterol.
Isolation and Purification of Fucosterol
For applications requiring high-purity fucosterol, the crude extract must be further purified.
Objective: To isolate and purify fucosterol from the crude lipid extract.
Materials:
-
Crude fucosterol-containing extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., n-hexane and ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing fucosterol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fucosterol-rich fractions from the silica gel column and concentrate them.
-
Further purify the concentrated fraction using a preparative HPLC system, often with a C18 column and a mobile phase such as acetonitrile.
-
Collect the peak corresponding to fucosterol, which can be identified using a UV detector.
-
Quantification of Fucosterol
Accurate quantification of fucosterol is crucial for research and development.
Objective: To determine the concentration of fucosterol in a seaweed extract.
Materials:
-
Seaweed extract
-
Fucosterol standard
-
HPLC or Gas Chromatography (GC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a calibration curve using a fucosterol standard of known concentrations.
-
Inject the seaweed extract into the HPLC system.
-
Identify the fucosterol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of fucosterol in the sample by relating the peak area to the calibration curve.
-
-
Gas Chromatography (GC):
-
Derivatize the sample if necessary to increase volatility.
-
Inject the sample into the GC system, often equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Quantify fucosterol by comparing its peak area to that of an internal or external standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used for quantification by integrating the signal of a characteristic fucosterol proton against an internal standard of known concentration. This method avoids the need for chromatographic separation.
-
Signaling Pathways Modulated by Fucosterol
Fucosterol exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these interactions.
Fucosterol's Role in Adipogenesis Inhibition
Fucosterol has been shown to inhibit the differentiation of preadipocytes into mature fat cells through the activation of the AMPK and Wnt/β-catenin signaling pathways.
Caption: Fucosterol inhibits adipogenesis via AMPK and Wnt/β-catenin pathways.
Fucosterol's Anti-Inflammatory Mechanisms
Fucosterol exhibits anti-inflammatory properties by upregulating the Nrf2/HO-1 pathway and downregulating the NF-κB and MAPK signaling cascades.
Caption: Fucosterol's dual anti-inflammatory and antioxidant action.
General Experimental Workflow for Fucosterol Analysis
The following diagram outlines a typical workflow for the extraction, isolation, and analysis of fucosterol from seaweeds.
Caption: Workflow for fucosterol extraction, purification, and analysis.
Conclusion
Fucosterol stands out as a highly promising bioactive compound predominantly sourced from brown seaweeds. Its significant concentration in several species, coupled with its demonstrated ability to modulate key cellular pathways related to metabolism and inflammation, positions it as a strong candidate for further investigation in drug development and nutraceutical applications. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study this potent marine phytosterol. Future research should continue to explore the full therapeutic potential of fucosterol and optimize its extraction and purification for scalable applications.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marineagronomy.org [marineagronomy.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol (B1670223) is a bioactive phytosterol predominantly found in various species of brown algae (Phaeophyceae).[1][2] As a stigmasterol (B192456) isomer, it has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of fucosterol, along with detailed experimental protocols for its extraction, purification, and analysis of its effects on cellular signaling pathways.
Chemical Structure and Physicochemical Properties
Fucosterol, chemically known as (3β,24E)-stigmasta-5,24(28)-dien-3-ol, possesses a characteristic sterol nucleus with a unique side chain. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Figure 1: Chemical structure of Fucosterol.
Table 1: Physicochemical Properties of Fucosterol
| Property | Value |
| Molecular Formula | C29H48O |
| Molecular Weight | 412.69 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 113-114 °C[3] |
| Boiling Point | 504.20 °C (estimated) |
| Solubility | Soluble in ethanol (B145695) and dimethylformamide (DMF); Insoluble or slightly soluble in DMSO and water. |
| Purity | Commercially available with ≥90% purity.[3] |
Biological Activities and Associated Signaling Pathways
Fucosterol exhibits a broad spectrum of biological activities by modulating various cellular signaling pathways.
Anti-inflammatory Activity
Fucosterol demonstrates significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1][4] This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8] Fucosterol has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and the p38 MAPK, leading to a reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7]
Diagram 1: Fucosterol's inhibition of NF-κB and MAPK pathways.
Antioxidant Activity
Fucosterol exhibits potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][8][9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Fucosterol promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like HO-1, which helps to mitigate oxidative stress.[8][10]
Diagram 2: Fucosterol's activation of the Nrf2/HO-1 pathway.
Anticancer Activity
Fucosterol has demonstrated cytotoxic effects against various cancer cell lines.[11] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Fucosterol can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1] By inhibiting the phosphorylation of Akt, fucosterol can promote apoptosis in cancer cells.
Diagram 3: Fucosterol's inhibition of the PI3K/Akt pathway.
Table 2: IC50 Values of Fucosterol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| HL-60 | Human promyelocytic leukemia | 7.8 µg/mL[1] |
| T47D | Human breast cancer | 27.94 µg/mL[11] |
| HT29 | Human colon cancer | 70.41 µg/mL[11] |
| HEK293 | Human embryonic kidney | 185.4 µg/mL[11] |
| MCF-7 | Human breast cancer | 43.3 µg/mL[11] |
| SiHa | Human cervical cancer | 34.0 µg/mL[11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of fucosterol.
Extraction and Purification of Fucosterol from Brown Algae
This protocol describes a general method for the extraction and purification of fucosterol from brown algae, such as Sargassum species.[3][9][12]
Materials:
-
Dried brown algae powder
-
n-Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction:
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it with n-hexane.
-
Collect the n-hexane fraction, which will contain the lipophilic compounds including fucosterol.
-
Evaporate the n-hexane to dryness.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with n-hexane.
-
Dissolve the dried n-hexane extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[3]
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fucosterol-containing fractions.
-
-
Crystallization:
-
Combine the fucosterol-rich fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to room temperature, then at 4°C to induce crystallization.
-
Collect the white, needle-like crystals of fucosterol by filtration and dry them under vacuum.[3]
-
Diagram 4: Workflow for fucosterol extraction and purification.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of fucosterol on cancer cells.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Fucosterol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium.[16]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Fucosterol Treatment:
-
Prepare serial dilutions of fucosterol in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the fucosterol dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
Western Blot Analysis
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways, and the nuclear translocation of Nrf2 in response to fucosterol treatment.[9][17][18][19][20][21][22][23][24][25][26]
Materials:
-
Cell line of interest
-
Fucosterol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-Nrf2, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with fucosterol and/or an inflammatory stimulus (e.g., LPS) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
For Nrf2 nuclear translocation, use a nuclear/cytoplasmic extraction kit.[2][9][10][27]
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[17]
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
Fucosterol is a promising bioactive compound with a well-characterized chemical structure and a wide array of pharmacological properties. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation makes it a valuable candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of fucosterol.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1234723C - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 4. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fucosterol exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. researchgate.net [researchgate.net]
Fucosterol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol (B1670223), a prominent phytosterol derived from various marine algae, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of Fucosterol, including its fundamental physicochemical properties, and a detailed exploration of its anti-inflammatory, anti-cancer, anti-diabetic, and anti-adipogenic effects. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and elucidating the molecular mechanisms and signaling pathways that underpin Fucosterol's therapeutic potential.
Physicochemical Properties of Fucosterol
Fucosterol is a sterol with a characteristic 24-ethylidene group. Its fundamental properties are summarized in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Citations |
| CAS Number | 17605-67-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₉H₄₈O | |
| Molecular Weight | 412.69 g/mol | |
| Synonyms | (3β,24E)-stigmasta-5,24(28)-dien-3-ol, trans-24-ethylidene Cholesterol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Biological Activities and Mechanisms of Action
Fucosterol exhibits a wide spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This section details its primary biological effects and the underlying molecular signaling pathways.
Anti-Inflammatory Activity
Fucosterol has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Fucosterol treatment has been shown to suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Concurrently, it attenuates the phosphorylation of p38 MAPK.
References
- 1. fucosterol-isolated-from-undaria-pinnatifida-inhibits-lipopolysaccharide-induced-production-of-nitric-oxide-and-pro-inflammatory-cytokines-via-the-inactivation-of-nuclear-factor-b-and-p38-mitogen-activated-protein-kinase-in-raw264-7-macrophages - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-diabetic activities of fucosterol from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fucosterol, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Comprehensive Technical Guide on Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosterol (B1670223), a prominent phytosterol found in brown algae, has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anticancer effects. As its potential for application in the pharmaceutical and nutraceutical industries grows, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the existing toxicological data on fucosterol, summarizing key findings from in vitro and in vivo studies. While current research indicates a generally low toxicity profile, this document also highlights the existing data gaps, particularly the absence of standardized genotoxicity and long-term toxicity studies, underscoring the need for further investigation to fully establish a comprehensive safety assessment for regulatory purposes.
In Vitro Toxicity: Cytotoxicity Profile
The cytotoxic effects of fucosterol have been evaluated across a wide range of human and animal cell lines. The primary method utilized in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results, summarized in Table 1, indicate that fucosterol exhibits selective cytotoxicity, with notably higher potency against various cancer cell lines compared to normal, non-cancerous cells.
Table 1: In Vitro Cytotoxicity of Fucosterol (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM)¹ | Source |
| Cancer Cell Lines | ||||
| HL-60 | Human Promyelocytic Leukemia | 7.8[1] | ~18.9 | Tang et al. |
| A549 | Human Lung Cancer | - | 15 | Mao et al.[1] |
| SK-LU-1 | Human Lung Cancer | - | 15 | Mao et al. |
| T47D | Human Breast Ductal Carcinoma | 27.94 ± 9.3[2] | ~67.7 | Khanavi et al. |
| HT-29 | Human Colon Carcinoma | 70.41 ± 7.5[2] | ~170.6 | Khanavi et al. |
| MCF-7 | Human Breast Adenocarcinoma | 43.3[3] | ~104.9 | Abdul et al. |
| SiHa | Human Cervical Cancer | 34.0[3] | ~82.4 | Abdul et al. |
| Normal Cell Lines | ||||
| CCD-18Co | Normal Human Colon Fibroblasts | >100[1] | >242.3 | Mao et al. |
| NIH 3T3 | Mouse Embryo Fibroblast | >70[2] | >169.6 | Khanavi et al. |
| HEK-293 | Human Embryonic Kidney | 185.4[3] | ~449.2 | Abdul et al. |
| HepG2 | Human Liver Hepatocellular Carcinoma | >100 µM (no cytotoxicity) | >100 | Choi et al.[4] |
¹ IC₅₀ values in µM are approximated based on a molecular weight of 412.7 g/mol for fucosterol.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for the MTT assay as commonly used in the cited studies for assessing fucosterol's cytotoxicity.
-
Cell Culture and Seeding: Human or animal cells are cultured in an appropriate medium and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Treatment: After incubation, the culture medium is replaced with fresh medium containing various concentrations of fucosterol. A vehicle control (e.g., DMSO, the solvent used to dissolve fucosterol) is also included. The cells are then incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Incubation: Following the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of fucosterol that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
In Vivo Safety and Toxicity
In vivo studies on fucosterol have primarily been conducted in rodents (mice and rats) and have generally indicated low toxicity at the doses tested. These studies often focus on the pharmacological effects of fucosterol, with toxicity assessment as a secondary endpoint. A summary of key in vivo studies is presented in Table 2.
Table 2: Summary of In Vivo Safety and Toxicity Studies of Fucosterol
| Animal Model | Source of Fucosterol | Dosage and Route | Duration | Key Observations | Toxicity Conclusion | Source |
| BALB/c Mice | Commercial | 25, 50, 100 mg/kg/day (oral gavage) | 3 days | Attenuated ConA-induced increases in serum ALT and AST. No adverse effects reported from fucosterol alone. | Hepatoprotective against induced injury.[5] | Mo et al. |
| ICR Mice | Ecklonia cava & Eisenia bicyclis | 25, 50, 100 mg/kg (oral) | 3 consecutive days | No mortality, no gross abnormalities in appearance, and no abnormal behavioral changes. | Non-toxic at tested doses. | Choi et al.[1][2] |
| Ovariectomized (OVX) Rats | Sargassum fusiforme | 25, 50, 100 mg/kg | 7 weeks | No toxic effects were observed. Fucosterol improved bone density. | No toxic effects.[1][6] | Lee et al. |
| BALB/c Mice | Sargassum fusiforme | 10, 20, 30, 40 mg/kg | Single dose | No effect on locomotor activity; not neurotoxic in rotarod test. | Not neurotoxic at tested doses.[1] | Zhen et al. |
| C57BL/6 Mice | Sargassum fusiforme | 50, 100, 200 mg/kg | - | Increased splenocyte proliferation and NO production. | No cytotoxicity observed.[1] | Park et al. |
Acute, Sub-chronic, and Chronic Toxicity: To date, formal acute (LD₅₀), sub-chronic (90-day), or chronic oral toxicity studies compliant with OECD guidelines have not been published for fucosterol. The absence of this data means that a definitive No-Observed-Adverse-Effect-Level (NOAEL) has not been established. However, a 13-week study on plant sterol esters in rats established a NOAEL of 3000 mg/kg/day, providing some context for the general safety of related phytosterols.[1]
Experimental Protocol: Sub-chronic 90-Day Oral Toxicity Study in Rodents (OECD 408)
While no specific 90-day study on fucosterol has been found, the standard protocol for such a study is outlined by the OECD Guideline 408. This would be the necessary next step for a comprehensive safety assessment.
-
Animal and Dosing: Typically, Wistar rats are used, with groups of 10 males and 10 females per dose level. At least three dose levels and a control group are required. The test substance is administered orally (e.g., by gavage) daily for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Pathology: All animals undergo a full necropsy. The weights of major organs are recorded, and a comprehensive set of tissues is collected and examined microscopically for any pathological changes.
-
NOAEL Determination: The highest dose level at which no adverse effects are observed is determined as the NOAEL.
Genotoxicity
There is a significant lack of publicly available data on the genotoxicity of fucosterol. Standard genotoxicity tests, such as the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay, and in vivo micronucleus assay, have not been reported for fucosterol specifically.
However, studies on other phytosterol mixtures and their oxides have generally shown no evidence of genotoxic potential.[5] For instance, a phytosterol oxide concentrate was found to be non-genotoxic in a battery of in vitro assays, including a bacterial mutation and chromosome aberration test.[5]
Experimental Protocols for Standard Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects whether the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells (e.g., Chinese Hamster Ovary cells). Cells are treated with the test substance, and then chromosomes are examined microscopically during metaphase for aberrations such as breaks, gaps, and exchanges.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses chromosomal damage in vivo. Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Signaling Pathways and Mechanisms of Toxicity
Several signaling pathways have been identified as targets of fucosterol, primarily in the context of its pharmacological activities. While these are often associated with therapeutic benefits, they can also be relevant to understanding potential mechanisms of toxicity at high concentrations or under specific cellular conditions.
NF-κB and MAPK Pathways
Fucosterol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) in various cell types. This is a primary mechanism for its anti-inflammatory effects. From a toxicological perspective, chronic or excessive suppression of these fundamental signaling pathways could potentially impair normal immune responses and cellular stress signaling.
PI3K/Akt/mTOR and Raf/MEK/ERK Pathways
In the context of cancer research, fucosterol has been found to inhibit the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and growth. Inhibition of these pathways is the basis for fucosterol's anti-cancer activity. However, as these pathways are also essential for the normal function of healthy cells, their non-specific inhibition could lead to cytotoxicity in non-cancerous tissues, particularly at high concentrations. This is consistent with the IC₅₀ values observed in normal cell lines, which are significantly higher than those in cancer cells.
Conclusions and Future Directions
The available data suggests that fucosterol has a favorable safety profile, characterized by low toxicity in normal cells and in animal models at pharmacologically relevant doses. Its selective cytotoxicity towards cancer cells is a promising attribute for oncological applications.
However, a comprehensive toxicological evaluation required for regulatory approval for use in pharmaceuticals or as a food ingredient is incomplete. The following key areas require further investigation:
-
Acute and Sub-chronic Toxicity: Standardized studies according to OECD guidelines are necessary to determine the LD₅₀ and establish a reliable NOAEL.
-
Genotoxicity: A standard battery of genotoxicity tests (Ames, chromosomal aberration, and micronucleus assays) is essential to rule out mutagenic potential.
-
Chronic Toxicity and Carcinogenicity: Long-term studies would be required to assess the effects of chronic exposure.
-
Reproductive and Developmental Toxicity: These studies would be necessary to evaluate the safety of fucosterol for use in women of childbearing age.
-
Safety Pharmacology: A core battery of studies to assess effects on the cardiovascular, respiratory, and central nervous systems should be conducted.
References
- 1. Subchronic toxicity of plant sterol esters administered by gavage to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism [mdpi.com]
Methodological & Application
Application Notes and Protocols for Fucosterol Standard Preparation and HPLC Analysis
Introduction
Fucosterol (B1670223) is a phytosterol predominantly found in brown algae and has garnered significant interest from researchers, scientists, and drug development professionals due to its diverse biological activities. These activities include antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and cholesterol-lowering properties. Accurate quantification of fucosterol in various matrices is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of fucosterol. This document provides detailed protocols for the preparation of fucosterol standard solutions and subsequent analysis by HPLC.
Fucosterol Standard: Properties and Handling
A fucosterol standard is a highly purified form of the compound used as a reference in analytical procedures.[1] Commercially available fucosterol standards typically have a purity of ≥98%.[2]
Storage and Stability: Fucosterol standards should be stored at -20°C in a tightly sealed container, protected from light, to ensure stability.[2][3] Under these conditions, the crystalline solid is stable for at least four years.[2] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.
Solubility: Fucosterol is soluble in organic solvents such as ethanol (B145695), acetonitrile (B52724), and dimethylformamide (DMF). The solubility in ethanol is approximately 16.67 mg/mL (with the aid of ultrasound) and in DMF is around 1 mg/mL. It is sparingly soluble in DMSO. For HPLC analysis, acetonitrile or a mixture of methanol (B129727) and acetonitrile are common solvents for preparing standard solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for the HPLC analysis of fucosterol, compiled from various studies.
| Parameter | Value | Reference |
| Purity of Standard | ≥98% | |
| HPLC Column | C18 (e.g., Kromasil 100 C18, 5 µm, 15 x 0.4 cm) | |
| Mobile Phase | Acetonitrile:Methanol (70:30, v/v) or Methanol:Acetonitrile (30:70, v/v) | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Detection Wavelength | 205 nm | |
| Column Temperature | 30°C | |
| Retention Time | ~8.5 min | |
| Linearity (R²) | 0.9998 | |
| Limit of Detection (LOD) | 3.20 µg/mL | |
| Limit of Quantification (LOQ) | 9.77 µg/mL | |
| Precision (RSD) | 1.07% | |
| Accuracy (Intra-day & Inter-day) | 90-110% |
Experimental Protocols
Protocol 1: Preparation of Fucosterol Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL fucosterol standard stock solution.
Materials:
-
Fucosterol standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Volumetric flask (10 mL, Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh 10 mg of the fucosterol standard using an analytical balance.
-
Transfer the weighed fucosterol into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to the volumetric flask.
-
Sonicate the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the fucosterol.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the volumetric flask up to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This stock solution has a concentration of 1 mg/mL. Store it at -20°C in a dark vial.
Protocol 2: Preparation of Working Standard Solutions and Calibration Curve
This protocol details the preparation of a series of working standard solutions for generating a calibration curve.
Materials:
-
Fucosterol standard stock solution (1 mg/mL)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (10 mL, Class A)
-
Micropipettes
Procedure:
-
Label a series of 10 mL volumetric flasks for the desired concentrations (e.g., 5, 10, 25, 50, 100, and 125 µg/mL).
-
Using a micropipette, transfer the appropriate volume of the 1 mg/mL stock solution into each volumetric flask as calculated. For example, for a 10 µg/mL solution, transfer 100 µL of the stock solution.
-
Dilute each standard to the 10 mL mark with acetonitrile.
-
Stopper and mix each solution thoroughly.
-
These working standards are now ready for HPLC injection. Prepare fresh working standards daily.
Protocol 3: HPLC Analysis of Fucosterol
This protocol outlines the HPLC method for the quantification of fucosterol.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and methanol (70:30, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no interfering peaks are present.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
After running the standards, inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the fucosterol standard against its concentration.
-
Determine the concentration of fucosterol in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for fucosterol standard preparation and HPLC analysis.
Caption: Key factors influencing accurate fucosterol quantification by HPLC.
References
Application Note: Quantitative Analysis of Fucosterol using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated method for the quantitative analysis of fucosterol (B1670223) in biological matrices, particularly from marine algae, using Gas Chromatography-Mass Spectrometry (GC-MS). Fucosterol, a phytosterol predominantly found in brown algae, exhibits a range of biological activities, making its accurate quantification crucial for research and development in the pharmaceutical and nutraceutical industries. The protocol provided herein covers sample extraction, saponification, derivatization, and GC-MS analysis. Method performance is summarized, and a detailed protocol is provided to ensure reliable and reproducible results.
Introduction
Fucosterol (24-ethylidenecholesterol) is a bioactive sterol abundant in various marine macroalgae.[1] It has garnered significant scientific interest due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of sterols. However, due to their low volatility, sterols require derivatization prior to GC analysis. This protocol focuses on the analysis of fucosterol as its trimethylsilyl (B98337) (TMS) ether derivative, which enhances volatility and provides characteristic mass spectra for confident identification and quantification.
Experimental Protocols
Sample Preparation: Extraction and Saponification
The initial step involves the extraction of total lipids, including fucosterol, from the sample matrix (e.g., dried seaweed powder), followed by saponification to hydrolyze any fucosterol esters into their free form.
Materials:
-
Dried and powdered algal sample
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Potassium hydroxide (B78521) (KOH) solution (2 M in 80:20 ethanol/water)
-
n-Hexane
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Weigh approximately 1 g of the dried, powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the lipid extract) into a round-bottom flask.
-
Repeat the extraction (steps 2-5) twice more with fresh solvent, pooling the supernatants.
-
Evaporate the pooled solvent to dryness using a rotary evaporator or under a stream of nitrogen at 40°C.
-
To the dried lipid extract, add 10 mL of 2 M ethanolic KOH solution.
-
Incubate the mixture in a water bath at 80°C for 1 hour to achieve complete saponification.
-
After cooling to room temperature, add 10 mL of deionized water to the mixture.
-
Extract the unsaponifiable matter (containing free fucosterol) by adding 15 mL of n-hexane and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat the hexane extraction (steps 11-13) twice more, pooling the hexane fractions.
-
Wash the pooled hexane extract with 10 mL of deionized water, vortex, and discard the lower aqueous layer.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.
Derivatization: Silylation
To increase volatility for GC analysis, the hydroxyl group of fucosterol is converted to a trimethylsilyl (TMS) ether.
Materials:
-
Dried unsaponifiable extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Re-dissolve the dried extract from the previous step in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Instrumental Parameters:
| Parameter | Setting |
| GC | |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial 180°C, hold for 2 min; ramp at 15°C/min to 250°C; ramp at 5°C/min to 320°C, hold for 12 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Identification and Quantification:
-
Fucosterol-TMS Ether: The molecular weight of fucosterol is 412.7 g/mol . The TMS derivative will have a molecular weight of 484.8 g/mol .
-
Expected Fragmentation: The mass spectrum of fucosterol-TMS ether is expected to show a molecular ion (M⁺) at m/z 484. Other characteristic fragments include ions resulting from the loss of a methyl group ([M-15]⁺ at m/z 469), loss of the trimethylsilanol (B90980) group ([M-90]⁺ at m/z 394), and cleavage of the side chain. A prominent ion at m/z 129 is characteristic of TMS-derivatized sterols.
-
Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Characteristic ions for fucosterol-TMS ether (e.g., m/z 484, 394, 129) should be monitored. A calibration curve should be constructed using a certified fucosterol standard subjected to the same derivatization procedure.
Method Validation and Data Presentation
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) according to ICH guidelines. The following table presents representative performance data based on validated methods for fucosterol and related phytosterols.[2][3][4]
Table 1: Method Validation Parameters for Fucosterol Quantification
| Parameter | Result |
| Linearity | |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999[2][3] |
| Limit of Detection (LOD) | 0.1 - 3.0 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.5 - 10.0 µg/mL[2][3] |
| Precision (RSD%) | |
| Intra-day | < 2%[2][3] |
| Inter-day | < 5%[2][3] |
| Accuracy (Recovery %) | 95 - 105%[2][3] |
Table 2: Fucosterol Content in Various Brown Algae Species
| Algal Species | Fucosterol Content (mg/g dry weight) |
| Desmarestia tabacoides | 81.67[2] |
| Agarum clathratum | 78.70[2] |
| Sargassum spp. | 0.11 - 2.79[5] |
| Hijiki (Sargassum fusiforme) | ~1.60[6] |
Visualizations
Caption: Experimental workflow for fucosterol quantification.
Caption: Logical flow of GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of fucosterol in complex matrices. Proper sample preparation, including extraction, saponification, and derivatization, is critical for achieving accurate results. This protocol, combined with appropriate method validation, will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisheries and Aquatic Sciences [e-fas.org]
- 4. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Fucosterol Extraction from Marine Macroalgae
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Fucosterol (B1670223) is a prominent phytosterol found in marine macroalgae, particularly brown algae (Phaeophyceae).[1][2] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse range of biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-diabetic properties.[3][4][5] The effective extraction and purification of fucosterol are critical steps for its application in research and drug development. These application notes provide a comprehensive overview of various extraction methodologies, detailed experimental protocols, and quantitative data to guide researchers in selecting and optimizing their extraction strategies.
Overview of Extraction Methodologies
The extraction of fucosterol from marine macroalgae can be achieved through both conventional and modern "green" techniques. The choice of method depends on factors such as desired yield, purity, cost, environmental impact, and available equipment.
-
Conventional Solvent Extraction (CSE): This is the most traditional method, relying on the solubilizing power of organic solvents like ethanol (B145695), methanol (B129727), or n-hexane to extract fucosterol from the dried algal biomass.[1][2] While effective, it often requires large solvent volumes and long extraction times.
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[6][7] The collapse of these bubbles disrupts the algal cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[7]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[8] By manipulating temperature and pressure, the solvating properties of CO2 can be finely tuned. The addition of a co-solvent like ethanol can enhance its polarity to improve the extraction of moderately polar compounds like fucosterol.[9]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and algal matrix, causing the rupture of cell walls and the release of intracellular components. MAE is known for its high speed and efficiency.[10][11]
-
Enzyme-Assisted Extraction (EAE): EAE employs specific enzymes, such as cellulases and alginate lyases, to selectively break down the complex polysaccharide matrix of the algal cell wall.[12] This gentle method can improve the release of target compounds while minimizing degradation.[12]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on fucosterol extraction, providing a comparative look at different macroalgae species and extraction techniques.
| Macroalgae Species | Extraction Method | Key Parameters | Fucosterol/Sterol Yield | Reference |
| Sargassum horneri | Conventional Solvent | 70% Ethanol, 24 h | 8.12 ± 0.26% (crude extract yield) | [13] |
| Desmarestia tabacoides | Conventional Solvent | 70% Ethanol | 81.67 mg/g | [14] |
| Agarum clathratum | Conventional Solvent | 70% Ethanol | 78.70 mg/g | [14] |
| Sargassum fusiforme | Conventional Solvent | 90% Ethanol, 60°C, 4 h, 1:20 solid/liquid ratio | Optimized conditions, yield not specified | [15] |
| Undaria pinnatifida | Microwave-Assisted | Not specified | 13 mg from 15 g DW | [10] |
| Sargassum fusiforme | Microwave-Assisted | Not specified | 4.6 mg from 15 g DW | [10] |
| Sargassum fusiforme (Hijiki) | Ultrasound-Assisted | CHCl3-MeOH (2:3), 15 min | 2.601 ± 0.171 mg/g DW (total sterols) | [16] |
| Undaria pinnatifida (Wakame) | Ultrasound-Assisted | CHCl3-MeOH (2:3), 15 min | 1.845 ± 0.137 mg/g DW (total sterols) | [16] |
| Saccharina japonica (Kombu) | Ultrasound-Assisted | CHCl3-MeOH (2:3), 15 min | 1.171 ± 0.243 mg/g DW (total sterols) | [16] |
| Lessonia vadosa | Supercritical Fluid | CO2 at 180 bar, 50°C, with 20-30% cellulose (B213188) modifier | 16-20.3% (extract yield) | [9] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Purification
This protocol describes a standard method for extracting and purifying fucosterol using solvent extraction followed by chromatographic separation.
A. Materials and Equipment:
-
Dried, powdered marine macroalgae (e.g., Sargassum sp.)
-
Solvents: 70-95% Ethanol, n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
B. Procedure:
-
Preparation of Algal Biomass: Thoroughly wash the collected macroalgae with fresh water to remove salt, sand, and other impurities. Air-dry the algae at room temperature or in an oven at a low temperature (<60°C) until brittle. Grind the dried algae into a fine powder (<200 mesh).[13][17]
-
Extraction: Macerate the algal powder in 70% ethanol (a common solvent ratio is 1:10 to 1:20 w/v) for 12-24 hours at room temperature.[13][15] The extraction can be repeated three times to maximize yield.
-
Concentration: Combine the ethanol extracts and filter them to remove solid residues. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 70°C to obtain the crude ethanol extract.[13][17]
-
Liquid-Liquid Partitioning (Fractionation): Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[13][14] Fucosterol, being non-polar, will primarily be concentrated in the n-hexane or chloroform fraction.
-
Silica Gel Column Chromatography: Concentrate the fucosterol-rich fraction (e.g., the hexane (B92381) fraction) and adsorb it onto a small amount of silica gel. Prepare a silica gel column equilibrated with a non-polar solvent like n-hexane or a petroleum ether-ethyl acetate mixture (e.g., 15:1).[17] Load the sample onto the column.
-
Elution and Isolation: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in petroleum ether).[17] Collect fractions and monitor them using Thin-Layer Chromatography (TLC). Combine the fractions containing pure fucosterol.
-
Crystallization and Identification: Evaporate the solvent from the combined pure fractions. Recrystallize the resulting solid from a suitable solvent (e.g., methanol or ethanol) to obtain pure fucosterol crystals.[17] Confirm the structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.[2][10]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a more rapid and efficient alternative to conventional extraction.
A. Materials and Equipment:
-
Dried, powdered marine macroalgae
-
Selected solvent (e.g., Chloroform-Methanol 2:3)[16]
-
Ultrasonic bath or probe system
-
Filtration apparatus
-
Rotary evaporator
B. Procedure:
-
Sample Preparation: Prepare the algal biomass as described in Protocol 1, Step 1.
-
Extraction: Place a known amount of algal powder (e.g., 750 mg) in an extraction vessel with the chosen solvent (e.g., 30 mL of CHCl3-MeOH 2:3).[16]
-
Sonication: Submerge the vessel in an ultrasonic bath or place the tip of an ultrasonic probe into the slurry. Apply ultrasound at a specified frequency (e.g., 38 kHz) and power for a short duration (e.g., 15 minutes).[16] Maintain a constant temperature if required.
-
Recovery: After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the extract using a rotary evaporator to obtain the crude fucosterol-containing extract.
-
Purification: The crude extract can be further purified using the chromatographic methods described in Protocol 1 (Steps 4-7).
Protocol 3: Supercritical Fluid Extraction (SFE) - Conceptual Outline
This protocol outlines the general principles of SFE for fucosterol extraction, which requires specialized equipment.
A. Principles and Key Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2) is the most common solvent used due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and low cost.[8]
-
Co-solvent: For moderately polar compounds like fucosterol, the solvating power of supercritical CO2 can be enhanced by adding a polar co-solvent, such as ethanol (5-10%).[9]
-
Pressure and Temperature: These are the most critical parameters. Higher pressure generally increases the density and solvating power of the fluid, while temperature can have a more complex effect on both solvent density and solute vapor pressure. Typical conditions for phytosterol extraction can range from 180-300 bar and 40-60°C.[9][18]
B. General Procedure:
-
Sample Loading: The dried, powdered algal biomass is packed into a high-pressure extraction vessel.
-
Extraction: CO2 is pumped into the vessel and brought to supercritical conditions (e.g., 50°C, 250 bar). If used, the co-solvent is introduced into the CO2 stream. The supercritical fluid then flows through the biomass, dissolving the fucosterol.
-
Separation: The fucosterol-laden fluid exits the extraction vessel and flows into a separator vessel at a lower pressure and/or different temperature. This change in conditions causes the CO2 to lose its solvating power, precipitating the extracted compounds.
-
Collection: The precipitated extract is collected from the separator, and the CO2 is typically recycled back to the pump.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for fucosterol extraction from marine macroalgae.
Signaling Pathway Diagram
Fucosterol has been shown to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.[13][19] For instance, it can protect cells from inflammation stimulated by agents like TNF-α and IFN-γ.[13][19]
Caption: Fucosterol's modulation of NF-κB and Nrf2 signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.undip.ac.id [scholar.undip.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for fucosterol isolation and purification
An overview of the methodologies for isolating and purifying fucosterol (B1670223), a bioactive sterol primarily sourced from marine algae. Fucosterol is gaining significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-obesity effects[1][2]. This document provides detailed protocols for extraction, purification, and analysis, along with quantitative data to guide researchers and drug development professionals.
Experimental Protocols
The isolation of fucosterol from its natural sources, typically brown macroalgae, involves a multi-step process beginning with extraction, followed by chromatographic separation and final purification through crystallization.
Protocol 1: Extraction from Marine Algae
This protocol outlines a general procedure for the solvent extraction of fucosterol from dried seaweed.
-
Preparation of Algal Material :
-
Thoroughly wash fresh marine algae (e.g., Sargassum, Ecklonia, or Fucus species) with fresh water to remove salt and epiphytes.
-
Dry the algal material at a temperature no higher than 70°C until a constant weight is achieved.
-
Mechanically crush the dried algae into a fine powder (particle size <200 mesh) to increase the surface area for extraction[3][4].
-
-
Solvent Extraction :
-
Suspend the algal powder in an extraction solvent. Common solvents include ethanol (B145695) (70-95%), methanol, or n-hexane[2].
-
The recommended mass ratio of raw material powder to solvent is between 1:10 and 1:20.
-
Conventional Maceration : Soak the suspension at a temperature ranging from room temperature to 60°C for 12 to 24 hours.
-
Ultrasonic-Assisted Extraction (UAE) : For enhanced efficiency, use an ultrasonic crushing apparatus for 15 to 30 minutes during the soaking process. A study on Sargassum fusiforme optimized extraction at 60°C for 4 hours with 90% ethanol.
-
-
Filtration and Concentration :
-
Separate the solid residue from the liquid extract via vacuum filtration.
-
Re-extract the residue with 8 to 10 times its volume of the solvent to maximize yield. Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 70°C to obtain a crude extract.
-
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This is a widely used method for the initial fractionation of the crude extract.
-
Sample Preparation :
-
The concentrated crude extract can be directly mixed with silica gel (100-200 mesh) until a dry, free-flowing powder is obtained.
-
Alternatively, the crude extract can be partitioned with an organic solvent like chloroform (B151607) or hexane, and the organic phase is then concentrated and mixed with silica gel.
-
-
Column Packing and Elution :
-
Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the prepared sample onto the top of the packed column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) or chloroform.
-
-
Fraction Collection and Analysis :
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing fucosterol.
-
Combine the fucosterol-rich fractions and concentrate them under reduced pressure.
-
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an advanced liquid-liquid chromatography technique that avoids solid supports, offering high recovery and purity.
-
Solvent System Selection :
-
A two-phase solvent system is required. Successful separations have been achieved using systems like n-heptane:methanol (3:2 v/v) or hexane:acetonitrile:methanol (5:5:3, v/v/v).
-
-
HSCCC Operation :
-
Fill the HSCCC column with the stationary phase (e.g., the upper organic phase).
-
Set the apparatus to the desired rotational speed (e.g., 800 rpm).
-
Pump the mobile phase (e.g., the lower aqueous phase) through the column at a specific flow rate (e.g., 1.2 mL/min) until hydrodynamic equilibrium is reached.
-
Dissolve the partially purified extract in the solvent mixture and inject it into the column.
-
Continue elution and collect fractions, which are then analyzed by HPLC to determine purity.
-
Protocol 4: Final Purification by Crystallization
Crystallization is often the final step to obtain high-purity fucosterol.
-
Dissolution : Dissolve the fucosterol-rich concentrate obtained from chromatography in a minimal amount of a suitable solvent, such as ethanol or methanol, with gentle heating.
-
Precipitation : Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization. Fucosterol typically forms white, needle-like crystals.
-
Recovery : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying : Dry the purified crystals under a vacuum. The melting point of high-purity fucosterol is in the range of 113-114°C.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of different methodologies.
Table 1: Comparison of Fucosterol Isolation and Purification Methods
| Source Material | Extraction Method | Purification Method | Purity Achieved | Yield | Reference |
|---|---|---|---|---|---|
| Pelvetia siliquosa | Ultrasonic extraction (Methylene chloride) | HSCCC | 96.8% | Not Reported | |
| Undaria pinnatifida | Microwave-Assisted Extraction (MAE) | HSCCC | 98.2% | 1.21 mg/g | |
| Sargassum fusiforme | Solvent Extraction (90% Alcohol) | Silica Chromatography, Recrystallization | Not Specified | Not Reported |
| Generic Seaweed | Solvent Extraction (Ethanol/n-butanol) | Silica Gel Chromatography, Crystallization | >90% | Not Reported | |
Table 2: Bioactivity of Fucosterol (IC₅₀ Values)
| Cell Line | Biological Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| T47D (Breast Cancer) | Cytotoxicity | 27.94 µg/mL | |
| HT-29 (Colon Cancer) | Cytotoxicity | 70.41 µg/mL | |
| SiHa (Cervical Cancer) | Cell Proliferation | 34.0 µg/mL | |
| MCF-7 (Breast Cancer) | Cell Proliferation | 43.3 µg/mL |
| BChE Inhibition | Anti-Alzheimer's | 421.72 µM | |
Visualizations
Diagrams illustrating the experimental workflow and a key biological pathway are provided below.
Caption: Experimental workflow for fucosterol isolation and purification.
Fucosterol exerts its biological effects by modulating various cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a known target of fucosterol in its anticancer activity.
Caption: Fucosterol inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism [mdpi.com]
- 2. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 4. CN1234723C - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
Application Notes: Fucosterol as a Bioactive Modulator in Cell Culture Experiments
Introduction
Fucosterol (B1670223) is a prominent phytosterol found in various marine brown algae, such as Sargassum and Ecklonia species.[1][2][3] As a bioactive compound, it has garnered significant attention from the scientific community for its diverse pharmacological properties.[1][4] Research has demonstrated that fucosterol exhibits potent anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic activities.[1][2][5][6] In cell culture models, fucosterol has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival, making it a valuable tool for researchers in oncology, immunology, and drug development.[7][8][9]
These application notes provide a comprehensive guide for utilizing fucosterol standard in cell culture experiments, including summaries of its quantitative effects, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data Summary
Fucosterol has shown selective cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and apoptosis induction rates from published studies are summarized below for easy reference.
Table 1: Cytotoxic Activity (IC50) of Fucosterol on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 40 µM | [7] |
| A549 | Lung Cancer | 15 µM | [8] |
| SK-LU-1 | Lung Cancer | 15 µM | [8] |
| HL-60 | Promyelocytic Leukemia | 7.8 µg/mL | [1][9] |
| T47D | Breast Cancer | 27.94 µg/mL | [5][10] |
| HT-29 | Colon Carcinoma | 70.41 µg/mL | [5][10] |
| ES2 | Ovarian Cancer | 25.75 µg/mL | [11] |
| OV90 | Ovarian Cancer | 21.21 µg/mL | [11] |
Note: Fucosterol demonstrated low toxicity in normal human lung cell lines, with IC50 values greater than 100 µM, indicating selective activity against cancer cells.[1]
Table 2: Apoptosis Induction by Fucosterol in HeLa Cells
| Fucosterol Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| 20 µM | 48 hours | 12.2% | [7] |
| 40 µM | 48 hours | 37.0% | [7] |
| 80 µM | 48 hours | 62.0% | [7] |
| Control (Untreated) | 48 hours | < 5% | [7] |
Signaling Pathways Modulated by Fucosterol
Fucosterol exerts its cellular effects by targeting multiple intracellular signaling cascades critical for cancer cell growth, proliferation, and inflammation.
1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its overactivation is common in many cancers. Fucosterol has been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[1][7]
Caption: Fucosterol inhibits the PI3K/Akt/mTOR signaling pathway.
2. MAPK/ERK Pathway
The Raf/MEK/ERK (MAPK) pathway is another key signaling route that controls cell proliferation, differentiation, and survival. Fucosterol has been found to suppress this pathway in lung cancer cells, contributing to its anti-proliferative effects.[8][9][12][13]
Caption: Fucosterol inhibits the Raf/MEK/ERK signaling pathway.
3. NF-κB and Nrf2/HO-1 Pathways
Fucosterol demonstrates significant anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 pathways. It suppresses the pro-inflammatory NF-κB pathway while activating the Nrf2/HO-1 antioxidant response pathway.[3][9][14]
Caption: Fucosterol's dual anti-inflammatory and antioxidant action.
Experimental Protocols
1. Preparation of Fucosterol Stock Solution
Proper preparation of the fucosterol stock solution is critical for obtaining reproducible results.
-
Materials :
-
Fucosterol standard (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure :
-
Calculate the amount of fucosterol powder needed to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Weigh the fucosterol powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the fucosterol is completely dissolved.[15]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
-
Note : The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
2. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Caption: Workflow for the MTT cell viability assay.
-
Protocol :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[17]
-
Treatment : Prepare serial dilutions of fucosterol in culture medium from the stock solution. Replace the old medium with 100 µL of medium containing the desired concentrations of fucosterol. Include wells for untreated and vehicle controls.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16][18]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570-590 nm using a microplate reader.[17][19]
-
Analysis : Calculate cell viability as a percentage relative to the untreated control.
-
3. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[20][21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[20]
-
Protocol :
-
Cell Treatment : Seed 1-5 x 10^5 cells in a 6-well plate and treat with fucosterol for the desired time.
-
Cell Collection : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.[21]
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Incubation : Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[22][23][24]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
-
Viable cells : Annexin V-FITC negative, PI negative.
-
Early apoptotic cells : Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells : Annexin V-FITC positive, PI positive.
-
-
4. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate and assess the effect of fucosterol on the expression levels of key signaling molecules (e.g., Akt, mTOR, ERK, Bcl-2, Bax).[8][25]
-
Protocol :
-
Cell Lysis : After treatment with fucosterol, wash cells with cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (20-50 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25][26]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]
-
Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[27][28]
-
Primary Antibody Incubation : Incubate the membrane with a specific primary antibody against the target protein overnight at 4°C with gentle shaking.[26][28]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[27]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection : Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[28]
-
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fucosterol exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fucosterol exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. marineagronomy.org [marineagronomy.org]
- 13. Fucosterol: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. interchim.fr [interchim.fr]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. bosterbio.com [bosterbio.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Fucosterol Solubility in Organic Solvents
Introduction
Fucosterol (B1670223) is a phytosterol predominantly found in brown algae, known for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. Its therapeutic potential is being extensively explored in drug development. A critical parameter for its application in research and formulation is its solubility in various organic solvents. This document provides a comprehensive overview of the solubility of fucosterol, detailed protocols for its dissolution and extraction, and insights into its mechanisms of action through various signaling pathways.
Quantitative Solubility Data
The solubility of fucosterol varies across different organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and physical treatments like sonication. Discrepancies in reported values from different sources are noted.
| Solvent | Solubility | Molar Equivalent (mM) | Source | Notes |
| Ethanol (B145695) | 16.67 mg/mL | 40.39 mM | [1][2] | Sonication recommended to aid dissolution. |
| 8.46 mg/mL | 20.50 mM | [3] | ||
| ~0.25 mg/mL | ~0.61 mM | [4] | ||
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | < 2.42 mM | [1] | Insoluble or slightly soluble. |
| Dimethylformamide (DMF) | ~1 mg/mL | ~2.42 mM | ||
| Chloroform | Soluble | - | No quantitative data available, but used as an extraction solvent. | |
| Methanol | Soluble | - | Used as an extraction solvent. | |
| Ethyl Acetate | Soluble | - | Used as a fractionation solvent. | |
| n-Hexane | Soluble | - | Used as an extraction and fractionation solvent. |
Molecular Weight of Fucosterol: 412.7 g/mol
Experimental Protocols
Protocol for Preparation of Fucosterol Stock Solutions
This protocol describes the general procedure for preparing a stock solution of fucosterol in an organic solvent.
Materials:
-
Fucosterol (crystalline solid, ≥98% purity)
-
Anhydrous solvent of choice (e.g., Ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of fucosterol using an analytical balance.
-
Solvent Addition: Transfer the weighed fucosterol to a volumetric flask. Add a portion of the chosen solvent to dissolve the solid.
-
Inert Gas Purge: To prevent oxidation, purge the solvent and the headspace of the flask with an inert gas.
-
Dissolution: Agitate the mixture using a vortex mixer. If fucosterol does not readily dissolve, use an ultrasonic bath to aid dissolution. Heating may also be applied if necessary, but care should be taken to avoid degradation.
-
Final Volume Adjustment: Once the fucosterol is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to prepare fresh solutions for immediate use.
Protocol for Extraction and Purification of Fucosterol from Brown Algae
This protocol outlines a general method for the extraction and purification of fucosterol from a dried brown alga source, such as Sargassum sp..
Materials:
-
Dried and powdered brown algae
-
70% Ethanol
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Sulfuric acid solution for visualization
Procedure:
-
Extraction: Macerate the powdered algae in 70% ethanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Suspend the concentrated extract in water and partition it with n-hexane in a separatory funnel. Collect the n-hexane fraction, which will contain the fucosterol.
-
Drying: Evaporate the n-hexane to dryness to obtain the crude hexane (B92381) fraction.
-
Silica Gel Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in n-hexane. b. Dissolve the crude hexane fraction in a minimal amount of n-hexane and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them using TLC to identify the fractions containing fucosterol. A sulfuric acid spray followed by heating can be used to visualize the sterol spots.
-
Purification: Pool the fucosterol-containing fractions and concentrate them. Recrystallization from a suitable solvent (e.g., methanol) can be performed to obtain pure fucosterol.
Visualizations
Experimental Workflow: Fucosterol Extraction and Purification
Caption: Workflow for Fucosterol Extraction and Purification.
Signaling Pathway: Fucosterol's Anti-Inflammatory and Antioxidant Effects
Caption: Fucosterol's role in Nrf2/HO-1 and NF-κB/MAPK pathways.
Signaling Pathway: Fucosterol's Role in Adipogenesis Inhibition
Caption: Fucosterol inhibits adipogenesis via multiple signaling pathways.
Conclusion
Fucosterol demonstrates solubility in a range of common organic solvents, with ethanol being a frequently used solvent for creating stock solutions. The provided protocols offer standardized methods for the preparation and extraction of fucosterol for research purposes. The diagrams of the signaling pathways illustrate the molecular mechanisms through which fucosterol exerts its beneficial biological effects, providing a basis for further investigation into its therapeutic applications. Researchers should consider the variability in reported solubility values and may need to determine the precise solubility for their specific experimental conditions.
References
Preparation of Fucosterol Stock Solution: An Application Note and Protocol
Introduction
Fucosterol (B1670223), a phytosterol predominantly found in marine algae, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of fucosterol stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of fucosterol stock solutions for research purposes.
Fucosterol Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈O | [1] |
| Molecular Weight | 412.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage of Solid | -20°C | [1] |
| Purity | ≥98% | [1] |
Solubility Data
The selection of an appropriate solvent is critical for preparing a stable fucosterol stock solution. Fucosterol is soluble in several organic solvents. The choice of solvent will depend on the intended application, particularly the tolerance of the experimental system (e.g., cell culture) to the solvent.
| Solvent | Solubility | Conditions | Reference |
| Ethanol (B145695) | ~0.25 mg/mL | Standard dissolution | [1] |
| 16.67 mg/mL | With ultrasonication | [2][3] | |
| Dimethylformamide (DMF) | ~1 mg/mL | Standard dissolution | [1] |
| Corn Oil | 10 mg/mL | With warming to 45°C and sonication | [2] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [2] |
Note: For cell culture applications, ethanol is a commonly used solvent. However, the final concentration of ethanol in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparation of a 10 mM Fucosterol Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM fucosterol stock solution in ethanol, a common concentration for in vitro studies.
Materials:
-
Fucosterol (crystalline solid, ≥98% purity)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm pore size, solvent-resistant)
-
Sterile syringes
Procedure:
-
Calculate the required mass of fucosterol:
-
Molecular Weight (MW) of fucosterol = 412.7 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 412.7 g/mol = 0.004127 g = 4.127 mg
-
-
Weigh out 4.13 mg of fucosterol using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed fucosterol to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous ethanol.
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, sonicate the solution in a water bath for 10-15 minutes.[2] Gentle warming (up to 45°C) can also be applied if necessary.[2]
-
Visually inspect the solution to ensure that all the fucosterol has dissolved and the solution is clear.
-
-
Sterilization (for cell culture applications):
-
Draw the fucosterol solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, amber microcentrifuge tube or vial. This step will remove any potential microbial contamination.
-
-
Aliquoting and Storage:
Workflow Diagram
References
Application of Fucosterol in Lipid Membrane Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosterol (B1670223), a phytosterol predominantly found in brown algae, is gaining significant attention in lipid membrane research. Its unique structural features, particularly the presence of an ethylidene group on the side chain, distinguish it from other sterols like cholesterol and ergosterol, leading to distinct effects on the biophysical properties of lipid membranes. Understanding the interaction of fucosterol with lipid bilayers is crucial for elucidating its role in cellular processes and for its potential application in drug delivery systems and as a modulator of membrane protein function. These application notes provide an overview of fucosterol's effects on lipid membranes and detailed protocols for its study.
Effects of Fucosterol on Lipid Membrane Properties
Fucosterol plays a significant role in modulating the structure and function of lipid membranes. Like other sterols, it can influence membrane fluidity, order, and the formation of specialized domains such as lipid rafts.
Membrane Order and Fluidity
Fucosterol has been shown to induce acyl-chain ordering in liquid-disordered membranes, although to a lesser extent than cholesterol.[1][2][3] This ordering effect is attributed to the rigid sterol ring structure intercalating between phospholipid acyl chains. The relative ordering effect of different sterols has been established as:
Cholesterol > Ergosterol > Desmosterol (B1670304) > Fucosterol [1][2][3]
This indicates that while fucosterol does contribute to membrane ordering, it maintains a more fluid environment compared to cholesterol. This property could be advantageous in biological systems where a precise level of membrane fluidity is required for optimal function.
Lipid Raft Formation
Fucosterol, similar to cholesterol, can support the formation of liquid-ordered (Lo) phases in lipid bilayers, which are a model for lipid rafts in cell membranes.[1][2][3] Lipid rafts are microdomains enriched in sterols and sphingolipids that are involved in various cellular processes, including signal transduction and protein trafficking.[4][5] The ability of fucosterol to promote the coexistence of liquid-ordered and liquid-disordered (Ld) domains is a key aspect of its function in organizing the lateral structure of the membrane.[1][2][3]
Quantitative Data Summary
The following table summarizes the comparative effects of fucosterol and other sterols on lipid membrane properties based on biophysical studies.
| Property | Fucosterol | Cholesterol | Ergosterol | Desmosterol | Reference |
| Acyl-Chain Ordering | Induces ordering, but less effective than cholesterol and ergosterol. | Strong ordering effect. | Strong ordering effect, slightly less than cholesterol. | Induces ordering, more effective than fucosterol. | [1][2][3] |
| Membrane Stiffening | Significantly less effective at stiffening membranes compared to cholesterol. | Strong stiffening effect. | Not explicitly compared in the provided results. | Not explicitly compared in the provided results. | [2] |
| Induction of Liquid-Ordered Phase | Supports the formation of liquid-ordered phases. | Supports the formation of liquid-ordered phases. | Supports the formation of liquid-ordered phases. | Supports the formation of liquid-ordered phases. | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and equipment.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing Fucosterol
Objective: To prepare LUVs incorporating fucosterol for use in various biophysical assays.
Materials:
-
Phospholipids (e.g., DOPC, DPPC)
-
Fucosterol
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Buffer (e.g., HEPES, PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and fucosterol in chloroform in a round-bottom flask. The molar ratio of fucosterol can be varied depending on the experimental requirements.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane multiple times (e.g., 11-21 times) to form LUVs of a uniform size distribution.
-
The resulting LUV suspension can be stored at 4°C and should be used within a few days.
-
Protocol 2: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Objective: To quantify the effect of fucosterol on membrane fluidity by measuring the spectral shift of the fluorescent probe Laurdan.
Materials:
-
LUVs containing fucosterol (prepared as in Protocol 1)
-
Laurdan stock solution (in ethanol (B145695) or DMSO)
-
Fluorometer
Procedure:
-
Labeling of LUVs:
-
Add Laurdan to the LUV suspension to a final concentration that gives a lipid-to-probe ratio of approximately 500:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 340 nm.
-
Record the emission spectra from 400 nm to 550 nm.
-
Measure the emission intensities at 440 nm (I440), characteristic of the ordered phase, and 490 nm (I490), characteristic of the disordered phase.
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.
-
Compare the GP values of LUVs with and without fucosterol to determine its effect on membrane fluidity.
-
Protocol 3: Visualization of Lipid Domains using Giant Unilamellar Vesicles (GUVs) and Fluorescence Microscopy
Objective: To visualize the formation of liquid-ordered and liquid-disordered domains induced by fucosterol in GUVs.
Materials:
-
Lipids (e.g., DOPC, DPPC)
-
Fucosterol
-
Fluorescent lipid analog that partitions preferentially into the Ld phase (e.g., DiIC18)
-
Sucrose (B13894) and glucose solutions
-
Indium tin oxide (ITO) coated glass slides
-
Function generator
-
Fluorescence microscope
Procedure:
-
GUV Formation by Electroformation:
-
Prepare a lipid mixture in chloroform containing the desired lipids, fucosterol, and a small amount of the fluorescent probe (e.g., 0.5 mol%).
-
Spread the lipid solution onto the conductive side of two ITO slides and dry under vacuum to form lipid films.
-
Assemble a chamber with the two ITO slides separated by a spacer, with the conductive sides facing each other.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature to induce the formation of GUVs.
-
-
Microscopy:
-
Harvest the GUVs and dilute them in a glucose solution of the same osmolarity as the sucrose solution. The density difference will cause the GUVs to settle at the bottom of the observation chamber.
-
Observe the GUVs using a fluorescence microscope.
-
The fluorescent probe will be concentrated in the liquid-disordered domains, allowing for the visualization of phase separation. The liquid-ordered domains, enriched in fucosterol, will appear dark.
-
Signaling Pathways and Fucosterol
Fucosterol has been implicated in the modulation of several signaling pathways, often through its interaction with membrane components or nuclear receptors.
Liver X Receptor (LXR) Activation
Fucosterol can be internalized by cells and activate Liver X Receptors (LXRα and LXRβ), which are key regulators of lipid metabolism and inflammation.[6] This activation can lead to downstream effects on cholesterol homeostasis and inflammatory responses.
Nrf2/HO-1 and NF-κB/MAPK Pathways
Fucosterol has been shown to regulate the Nrf2/HO-1 and NF-κB/MAPK signaling pathways.[7] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[7] The NF-κB and MAPK pathways are central to the inflammatory response.[7] By modulating these pathways, fucosterol can exert antioxidant and anti-inflammatory effects.[7][8][9][10][11]
Visualizations
Caption: Fucosterol activates the Liver X Receptor (LXR) signaling pathway.
Caption: Fucosterol modulates Nrf2/HO-1 and NF-κB/MAPK signaling pathways.
References
- 1. marineagronomy.org [marineagronomy.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of seaweed sterols fucosterol and desmosterol on lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Rafts and the Cytoskeleton [maciverlab.bms.ed.ac.uk]
- 5. The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes: Thematic Review Series: Biology of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Fucosterol: A Reliable Reference Standard for Phytosterol Analysis in Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosterol (B1670223), a phytosterol predominantly found in brown algae, is gaining significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities.[1] Accurate quantification of fucosterol and other phytosterols (B1254722) in various matrices is crucial for quality control, formulation development, and pharmacological studies. This application note provides detailed protocols and performance data for the use of fucosterol as a reference standard in the analysis of phytosterols by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Extraction of Fucosterol and Phytosterols from Algal Biomass
A critical first step in the analysis of phytosterols is the efficient extraction from the sample matrix. The following protocol is optimized for the extraction of fucosterol from dried brown seaweed.
Experimental Protocol: Ultrasound-Assisted Extraction of Fucosterol
-
Sample Preparation: Dry the seaweed sample at 60°C until a constant weight is achieved. Grind the dried seaweed into a fine powder (particle size < 200 mesh).[2][3]
-
Solvent System: Prepare a 2:3 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Extraction: a. Weigh 10 g of the powdered seaweed and place it in a 500 mL flask. b. Add 200 mL of the chloroform-methanol solvent mixture (a 1:20 sample weight to solvent volume ratio).[4] c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2] d. After sonication, allow the mixture to soak for 12-24 hours at room temperature.
-
Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude extract.
-
Saponification (Optional but Recommended): a. To remove interfering fatty acids, dissolve the crude extract in 100 mL of 2 M ethanolic potassium hydroxide. b. Heat the mixture at 80°C for 1 hour. c. After cooling, transfer the solution to a separatory funnel. d. Add 100 mL of deionized water and 100 mL of n-hexane. Shake vigorously for 1 minute. e. Allow the layers to separate and collect the upper n-hexane layer. f. Repeat the n-hexane extraction two more times. g. Combine the n-hexane extracts and wash with deionized water until the washings are neutral. h. Dry the n-hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the unsaponifiable matter containing free phytosterols.
II. Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of fucosterol and other phytosterols.
Experimental Protocol: HPLC Analysis of Fucosterol
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (e.g., 99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 205 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution of fucosterol reference standard (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
-
-
Sample Preparation: Dissolve the extracted and saponified sample in the mobile phase to a known concentration.
-
Quantification: Construct a calibration curve by plotting the peak area of the fucosterol standards against their concentration. Determine the concentration of fucosterol in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Method Validation Parameters for Fucosterol Analysis
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 3.20 µg/mL |
| Limit of Quantification (LOQ) | 9.77 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | 1.07% |
This data is representative of a validated HPLC method for fucosterol analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of phytosterols. Derivatization is typically required to increase the volatility of the sterols.
Experimental Protocol: GC-MS Analysis of Phytosterols
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Derivatization:
-
Evaporate a known amount of the sample extract or fucosterol standard to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Standard and Sample Preparation: Prepare and derivatize a series of fucosterol calibration standards and the sample extracts as described above.
-
Quantification: Use the peak areas of the derivatized fucosterol standards to create a calibration curve for quantification.
Data Presentation: GC-MS Method Validation Parameters for Phytosterol Analysis
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.24 mg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.40 mg/100g |
| Accuracy (Recovery) | 81 - 106% |
| Precision (Repeatability, RSD) | < 10% |
| Precision (Inter-day, RSD) | < 10% |
This data represents typical performance for a validated GC-MS method for general phytosterol analysis and is applicable to fucosterol.
III. Visualizations
Caption: Workflow for phytosterol analysis using fucosterol as a reference standard.
Caption: Role of fucosterol standard in ensuring analytical method validity.
IV. Conclusion
Fucosterol serves as an excellent reference standard for the quantitative analysis of phytosterols in various sample matrices, particularly those derived from marine sources. The detailed protocols for extraction, HPLC, and GC-MS analysis, along with the provided method validation data, demonstrate that reliable and accurate quantification can be achieved. The use of a well-characterized fucosterol reference standard is essential for ensuring the quality and consistency of research and development in the fields of natural products, pharmaceuticals, and functional foods.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 3. CN1234723C - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
In Vivo Experimental Design Using Fucosterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosterol (B1670223), a prominent phytosterol derived from brown algae, is a subject of growing interest in biomedical research due to its multifaceted pharmacological activities. This document provides comprehensive application notes and detailed protocols for designing and conducting in vivo experiments to investigate the therapeutic potential of fucosterol. It is intended for researchers, scientists, and professionals involved in drug development. The content covers key therapeutic areas, underlying signaling pathways, and specific experimental designs for studying anti-diabetic and anti-cancer effects. Quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction: The Therapeutic Promise of Fucosterol
Fucosterol (24-ethylidene cholesterol) is a bioactive sterol abundant in various marine brown algae.[1] Emerging evidence from numerous in vivo studies highlights its potential as a therapeutic agent for a range of chronic diseases. Its pharmacological profile includes anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective properties.[1] These diverse biological activities are attributed to its ability to modulate key cellular signaling pathways, making it a compelling candidate for further preclinical and clinical investigation.
Key Therapeutic Areas and Mechanisms of Action
Fucosterol exerts its therapeutic effects by targeting specific signaling cascades involved in the pathophysiology of various diseases.
Anti-Diabetic Effects
Fucosterol has demonstrated significant potential in the management of diabetes. In vivo studies have shown that it can effectively lower blood glucose levels.[2][3] This is achieved, in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of energy metabolism.[4]
Caption: Fucosterol activates AMPK to improve glucose metabolism.
Anti-Cancer Activity
Fucosterol exhibits potent anti-cancer properties against various cancer cell lines, including lung cancer. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Fucosterol inhibits the PI3K/Akt pathway in cancer.
In Vivo Experimental Protocols
The following protocols provide a detailed guide for conducting in vivo studies to evaluate the anti-diabetic and anti-cancer effects of fucosterol.
General Experimental Workflow
A standardized workflow is essential for ensuring the reproducibility and reliability of in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-diabetic activities of fucosterol from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fucosterol inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fucosterol Extraction from Sargassum: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of fucosterol (B1670223) from Sargassum species.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing fucosterol extraction yield?
A1: The sample weight to solvent volume ratio is often the most significant factor affecting the extraction rate, followed by the concentration of the alcohol solvent.[1][2]
Q2: Which solvents are most effective for fucosterol extraction?
A2: Common and effective solvents for fucosterol extraction from macroalgae include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and n-hexane.[3] 70% ethanol has been used effectively, yielding 8.12 ± 0.26% extract from the initial dry weight of Sargassum horneri.[4] 90% alcohol has also been identified as optimal in some studies.[1]
Q3: What are the typical pre-treatment steps for Sargassum before extraction?
A3: Pre-treatment typically involves washing the seaweed to remove sand and impurities, followed by air-drying at room temperature and pulverizing it into a powder. Mechanical crushing to a particle size of less than 200 mesh is also a common practice.
Q4: How can I purify the fucosterol from the crude extract?
A4: Purification can be achieved through techniques such as silica (B1680970) gel column chromatography, preparative thin-layer chromatography (PTLC), and crystallization. High-speed countercurrent chromatography (HSCCC) has also been successfully used for one-step preparative separation.
Q5: Are there advanced extraction methods that can improve the yield and reduce extraction time?
A5: Yes, advanced "green" extraction technologies such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are commonly applied. These methods can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fucosterol Yield | Inefficient extraction parameters. | Optimize the sample weight to solvent volume ratio (a 1:20 ratio is often effective). Ensure the use of an appropriate solvent and concentration (e.g., 90% ethanol). Increase extraction time and temperature (e.g., 60°C for 4 hours). |
| Inadequate pre-treatment. | Ensure the Sargassum is thoroughly dried and finely ground (e.g., below 200 mesh) to increase the surface area for solvent interaction. | |
| Presence of interfering compounds. | Employ a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and pigments before the main extraction. | |
| Extract is Highly Pigmented | Co-extraction of chlorophyll (B73375) and other pigments. | Use activated charcoal for decolorization of the organic phase. Incorporate a partitioning step, for example, between hexane (B92381) and aqueous methanol, to separate pigments from the sterol-containing fraction. |
| Difficulty in Purifying Fucosterol | Co-elution of other sterols or impurities. | Optimize the mobile phase for chromatography. A gradient elution with ethyl acetate (B1210297) in petroleum ether or chloroform-ethyl acetate can be effective for silica gel chromatography. Consider using high-speed countercurrent chromatography for better separation of sterol analogues. |
| Poor crystallization. | Ensure the solution is near saturation at room temperature before placing it in a cold environment (e.g., <4°C) for crystallization. Use an appropriate crystallization solvent, such as ethanol. | |
| Inconsistent Results | Variability in raw material. | The chemical composition of Sargassum can vary depending on the species, season, and geographical location. It is crucial to document the collection details and consider these factors when comparing results. |
| Degradation of fucosterol. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol is based on an optimized method for fucosterol extraction from Sargassum fusiforme.
-
Pre-treatment: Wash fresh Sargassum to remove impurities, then air-dry it at room temperature. Grind the dried algae into a fine powder.
-
Extraction:
-
Mix the powdered Sargassum with 90% ethanol at a sample weight to solvent volume ratio of 1:20.
-
Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification:
-
Subject the crude extract to silica gel column chromatography for initial separation.
-
Further purify the fucosterol-containing fractions by recrystallization from ethanol.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for UAE, which has been shown to enhance extraction efficiency.
-
Pre-treatment: Prepare the dried and powdered Sargassum as described in the conventional method.
-
Extraction:
-
Suspend the algal powder in a suitable solvent (e.g., a mixture of CHCl₃-MeOH 2:3).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound for a specified duration (e.g., 15 minutes).
-
-
Saponification: After extraction, saponify the total lipids with potassium hydroxide (B78521) (e.g., 1.85 M KOH for 14.5 hours) to yield the unsaponifiable matter containing phytosterols.
-
Purification: Purify the resulting phytosterol fraction using chromatographic techniques as described in the conventional protocol.
Quantitative Data Summary
| Extraction Method | Sargassum Species | Key Parameters | Fucosterol Yield | Reference |
| Conventional Solvent Extraction | Sargassum fusiforme | 90% alcohol, 60°C, 4 h, 1:20 sample/solvent ratio | Optimized condition, specific yield not stated | |
| Conventional Solvent Extraction | Sargassum horneri | 70% ethanol, 24 h, room temperature | 8.12 ± 0.26% (crude extract) | |
| High-Speed Countercurrent Chromatography (Purification) | Sargassum horneri | n-hexane-acetonitrile-methanol (5:5:6, v/v) | 23.7 mg from 300 mg of crude extract | |
| Ultrasound-Assisted Extraction | Sargassum horneri | Ethanol, optimized conditions | 6.22 ± 0.06 mg/g in extract | |
| Ultrasound-Assisted Extraction | Sargassum fusiforme (Hijiki) | CHCl₃-MeOH 2:3, 15 min, followed by saponification | 1.598 ± 0.047 mg/g DW | |
| Microwave-Assisted Extraction | Sargassum fusiforme | Not specified | 4.6 mg from 15 g |
Visualizing the Workflow
General Fucosterol Extraction Workflow
Caption: General workflow for fucosterol extraction from Sargassum.
Comparison of Extraction Methodologies
Caption: Comparison of conventional vs. advanced extraction methods.
References
Fucosterol Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Fucosterol (B1670223) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of fucosterol-related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid fucosterol?
A1: Solid fucosterol is a crystalline solid that should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For shorter periods, storage at 2-8°C is also acceptable. It is crucial to protect it from moisture.
Q2: How should I store fucosterol solutions?
A2: Fucosterol solutions should be stored in tightly sealed vials under an inert gas. For solutions in organic solvents like ethanol (B145695) or dimethyl formamide, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to six months.[2] It is critical to protect solutions from light to prevent degradation.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: My fucosterol solution has been stored for a while. How can I check for degradation?
A3: You can assess the purity of your fucosterol solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). A fresh, undegraded sample of fucosterol should show a single major peak. The presence of additional peaks may indicate degradation or isomerization.
Q4: I see some unexpected peaks in my HPLC/GC-MS analysis of fucosterol. What could they be?
A4: Unexpected peaks could be due to degradation or isomerization of fucosterol. Common degradation products include saringosterol (B1681470) (an oxidation product) and various isomers formed under acidic conditions, such as ∆⁵-avenasterol and stigmastadienols.
Q5: I suspect my fucosterol has been exposed to acidic conditions. What should I look for?
A5: Acid-catalyzed isomerization is a known degradation pathway for fucosterol. This can lead to a mixture of isomers. Analysis by GC-MS is a suitable method to identify these isomers.
Q6: Can light exposure affect my fucosterol samples?
A6: Yes, exposure to light, particularly UV light, can cause fucosterol to degrade. The primary degradation product from photo-oxidation is saringosterol. Interestingly, this conversion appears to be more efficient in the presence of other seaweed constituents, suggesting a photosensitized reaction.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during fucosterol experiments.
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity of fucosterol in my assay. | Fucosterol degradation due to improper storage (exposure to heat, light, or air). | 1. Review your storage procedures. Ensure fucosterol is stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Prepare fresh solutions from a solid stock for your experiments.3. Verify the purity of your fucosterol stock using HPLC or GC-MS. |
| Appearance of unknown peaks in HPLC or GC-MS chromatogram. | Degradation of fucosterol. | 1. Photo-oxidation: If the sample was exposed to light, the new peak could be saringosterol. Compare the retention time and mass spectrum with a known standard if available.2. Acid-catalyzed isomerization: If the sample was exposed to acidic conditions (e.g., during extraction or workup), the new peaks could be isomers. Analyze the sample using GC-MS and compare the mass spectra to known fucosterol isomers.3. Thermal degradation: If the sample was heated, various oxidation products may have formed. |
| Inconsistent results between experiments. | - Inconsistent concentration of fucosterol due to solvent evaporation or degradation.- Use of degraded fucosterol stock. | 1. Always use freshly prepared dilutions from a properly stored stock solution for each experiment.2. Quantify the fucosterol concentration in your stock solution by HPLC with a calibration curve before use.3. Ensure consistent experimental conditions (temperature, light exposure). |
| Fucosterol precipitation in solution. | - Poor solubility in the chosen solvent.- Solvent evaporation leading to increased concentration. | 1. Fucosterol has limited solubility in some solvents. Ensure you are not exceeding its solubility limit. Sonication may aid dissolution.[3] 2. Store solutions in tightly sealed vials to prevent solvent evaporation. |
Quantitative Data on Fucosterol Stability
| Storage Condition | Parameter | Observation | Reference |
| Solid | Temperature | Stable for ≥ 4 years at -20°C. | [1] |
| Solution (in Ethanol) | Temperature & Time | Stable for 1 month at -20°C. | |
| Solution (in Ethanol) | Temperature & Time | Stable for 6 months at -80°C. | |
| Solution | Light Exposure | Should be protected from light to prevent photo-oxidation. |
Experimental Protocols
Protocol 1: HPLC Method for Fucosterol Purity Assessment
This protocol provides a general method for assessing the purity of fucosterol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Sample Preparation: Dissolve a small amount of fucosterol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. A pure fucosterol sample should exhibit a single major peak. The appearance of other peaks can indicate the presence of impurities or degradation products.
Protocol 2: GC-MS for Identification of Fucosterol Isomers
This protocol is suitable for identifying isomers of fucosterol that may form under acidic conditions.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 min.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Sample Preparation: The sample containing fucosterol should be derivatized before GC-MS analysis to increase its volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Analysis: The mass spectra of the separated peaks can be compared with libraries (e.g., NIST) and literature data to identify the specific isomers.
Visualizing Fucosterol Degradation Pathways
To aid in understanding the degradation processes, the following diagrams illustrate the key pathways.
Caption: Major degradation pathways of fucosterol.
This diagram illustrates the two primary degradation routes for fucosterol: photo-oxidation leading to saringosterol and acid-catalyzed isomerization resulting in a mixture of isomers.
Caption: Workflow for troubleshooting fucosterol degradation.
This workflow provides a step-by-step guide for researchers to identify and address potential issues with fucosterol stability in their experiments.
References
Technical Support Center: Overcoming Poor Fucosterol Solubility in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fucosterol (B1670223). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of fucosterol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fucosterol?
Q2: In which organic solvents is fucosterol soluble?
Fucosterol exhibits good solubility in a range of organic solvents. This information is crucial for initial stock solution preparation and for various formulation processes.
| Solvent | Solubility |
| Ethanol (B145695) | ~16.67 mg/mL |
| Dimethylformamide (DMF) | ~1 mg/mL |
| Ethanol | ~0.25 mg/mL |
| Corn Oil | ~10 mg/mL (with heating and sonication) |
Q3: What are the primary methods to enhance the aqueous solubility of fucosterol?
Several techniques can be employed to significantly improve the aqueous solubility and dispersibility of fucosterol for experimental and therapeutic purposes. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating fucosterol within the hydrophobic cavity of cyclodextrins.
-
Liposomal Encapsulation: Incorporating fucosterol into the lipid bilayer of liposomes.
-
Nanoparticle Formulation: Reducing the particle size of fucosterol to the nanometer range.
-
Solid Dispersion: Dispersing fucosterol in a hydrophilic carrier at a solid state.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the solubilization of fucosterol using various techniques.
Issue 1: Fucosterol precipitates out of my aqueous buffer during my cell-based assay.
Cause: The concentration of fucosterol in your final assay medium exceeds its aqueous solubility limit. This is a common problem when diluting a stock solution of fucosterol (typically in ethanol or DMSO) into an aqueous buffer.
Solution:
-
Solubility Enhancement Techniques: You must employ a method to increase the apparent solubility of fucosterol in your aqueous medium. Refer to the detailed protocols below for preparing fucosterol-cyclodextrin complexes, liposomes, or nanoparticles.
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., the same concentration of the solvent used to dissolve fucosterol without the compound) to account for any effects of the solvent on your experimental system.
Cyclodextrin Inclusion Complexation
Q: How does cyclodextrin complexation improve fucosterol solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Fucosterol, being a hydrophobic molecule, can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media.
Quantitative Data on a Related Compound (Fucoxanthin):
A study on fucoxanthin, a structurally related compound, demonstrated a significant increase in water solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).
| Formulation | Initial Solubility (µg/mL) | Solubility after Complexation (µg/mL) | Fold Increase |
| Fucoxanthin/2-HP-β-CD | 0.05 | 151.12 | ~3022 |
This data suggests a similar substantial increase in solubility can be expected for fucosterol.
Experimental Protocol: Preparation of Fucosterol-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is adapted from methods used for other hydrophobic compounds like fucoxanthin.
Materials:
-
Fucosterol
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Dissolution: Dissolve a known amount of fucosterol in a minimal amount of ethanol.
-
Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in distilled water. A molar ratio of 1:1 or 1:2 (fucosterol:HP-β-CD) is a good starting point for optimization.
-
Mixing: Slowly add the fucosterol solution to the HP-β-CD solution while stirring continuously.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a powdered form of the fucosterol-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the complex by adding an excess amount to water, stirring for 24 hours, filtering, and quantifying the dissolved fucosterol using HPLC.
Troubleshooting:
-
Low Yield: Increase the molar ratio of HP-β-CD to fucosterol. Optimize the stirring time and temperature.
-
Incomplete Complexation: Ensure the fucosterol is fully dissolved in the organic solvent before adding it to the cyclodextrin solution. Use a higher energy mixing method like sonication for a short period.
Caption: Fucosterol encapsulation by HP-β-Cyclodextrin.
Liposomal Encapsulation
Q: How do liposomes enhance fucosterol solubility?
Liposomes are microscopic vesicles composed of a lipid bilayer. As a lipophilic molecule, fucosterol can be incorporated into this lipid bilayer. The resulting liposomal formulation can be dispersed in aqueous solutions, effectively increasing the concentration of fucosterol that can be delivered in an aqueous environment.
Experimental Protocol: Preparation of Fucosterol-Loaded Liposomes
This protocol is a general method that can be adapted for fucosterol.
Materials:
-
Fucosterol
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol (optional, for membrane stability)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve fucosterol, phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask and hydrate (B1144303) the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated fucosterol by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency. Encapsulation efficiency can be determined by disrupting the liposomes with a suitable solvent and quantifying the fucosterol content using HPLC.
Troubleshooting:
-
Low Encapsulation Efficiency: Optimize the fucosterol-to-lipid ratio. Ensure the lipid film is thin and evenly distributed before hydration.
-
Large Particle Size/Polydispersity: Optimize the sonication time and power, or use an extruder with smaller pore size membranes.
Caption: Structure of a fucosterol-loaded liposome.
Nanoparticle Formulation
Q: How do nanoparticles improve fucosterol solubility?
By reducing the particle size of fucosterol to the nanometer range, the surface area-to-volume ratio is dramatically increased. This leads to a significant enhancement in the dissolution rate and apparent solubility in aqueous media.
Quantitative Data on Phytosterol Nanoparticles:
A study on the formulation of phytosterol nanoparticles demonstrated a substantial increase in water dispersibility.
| Formulation | Initial Solubility (mg/mL) | Solubility after Nanoparticle Formulation (mg/mL) | Fold Increase |
| Phytosterols (B1254722) | ~0.014 (estimated) | 2.122 | ~155 |
Experimental Protocol: Preparation of Fucosterol Nanoparticles
This protocol is based on an emulsification-evaporation method used for phytosterols.
Materials:
-
Fucosterol
-
Lecithin (B1663433) (as a stabilizer)
-
A suitable food-grade polymer (e.g., soy protein isolate)
-
Ethanol
-
Distilled water
-
High-pressure homogenizer
Methodology:
-
Organic Phase: Dissolve fucosterol and lecithin in ethanol.
-
Aqueous Phase: Dissolve the polymer stabilizer in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under high shear stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator.
-
Lyophilization (optional): The nanoparticle suspension can be freeze-dried to obtain a powder that can be readily redispersed in water.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and fucosterol loading.
-
Solubility Assessment: Determine the aqueous dispersibility by resuspending the nanoparticles in water and quantifying the fucosterol concentration.
Troubleshooting:
-
Particle Aggregation: Optimize the concentration of the stabilizer. Ensure the zeta potential is sufficiently high (positive or negative) to ensure colloidal stability.
-
Low Fucosterol Loading: Adjust the initial concentration of fucosterol in the organic phase.
Caption: Workflow for fucosterol nanoparticle formulation.
Solid Dispersion
Q: How does solid dispersion enhance fucosterol solubility?
In a solid dispersion, fucosterol is dispersed in a hydrophilic carrier matrix. This can result in the fucosterol being present in an amorphous state, which has a higher energy state and is more soluble than the crystalline form. The hydrophilic carrier also improves the wettability of the fucosterol particles, further enhancing dissolution.
Experimental Protocol: Preparation of Fucosterol Solid Dispersion
Materials:
-
Fucosterol
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable solvent (e.g., ethanol, methanol)
-
Rotary evaporator or spray dryer
Methodology (Solvent Evaporation Method):
-
Dissolution: Dissolve both fucosterol and the hydrophilic carrier in a common solvent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain a solid mass. Alternatively, for a more uniform particle size, a spray dryer can be used.
-
Pulverization: Grind the resulting solid mass into a fine powder.
-
Characterization: Analyze the solid dispersion for drug content, and use techniques like DSC and X-ray diffraction (XRD) to confirm the amorphous state of fucosterol.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure fucosterol.
Troubleshooting:
-
Recrystallization during storage: Select a polymer that has a high glass transition temperature (Tg) and good miscibility with fucosterol to inhibit recrystallization.
-
Incomplete amorphization: Optimize the drug-to-carrier ratio. Ensure rapid solvent removal.
Caption: Principle of solid dispersion for fucosterol.
Fucosterol Signaling Pathways
Understanding the signaling pathways modulated by fucosterol is crucial for designing experiments and interpreting results. Fucosterol has been shown to interact with several key cellular signaling pathways.
Caption: Key signaling pathways modulated by fucosterol.
Fucosterol Quantification by HPLC: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of fucosterol (B1670223) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC column and mobile phase for fucosterol analysis?
A1: A common setup for fucosterol analysis involves a C18 reversed-phase column.[1] A frequently used mobile phase is a mixture of methanol (B129727) and acetonitrile (B52724), often in a 30:70 v/v ratio.[1][2]
Q2: What is the recommended detection wavelength for fucosterol?
A2: Fucosterol can be detected using a UV detector at wavelengths ranging from 205 nm to 220 nm.[1][3][4] The specific wavelength should be optimized based on the sample matrix and instrument sensitivity.
Q3: How should I prepare a fucosterol standard solution?
A3: A stock solution of fucosterol can be prepared by dissolving it in a solvent like acetonitrile or methanol.[5] This stock solution is then serially diluted to create calibration standards across a desired concentration range (e.g., 3.91 to 125.00 μg/mL).[4][5] Due to fucosterol's lipophilic nature, ensure it is fully dissolved; sonication or gentle warming may be necessary.[6]
Q4: What are the key validation parameters for a fucosterol HPLC method?
A4: Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5] These parameters ensure the method is reliable and reproducible for its intended purpose.
Troubleshooting Guide
This section addresses specific issues that may arise during fucosterol quantification by HPLC.
Q5: Why is my fucosterol peak showing significant tailing?
A5: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[7]
-
Cause 1: Secondary Interactions: Fucosterol, like other sterols, can have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column.[7][8] This is particularly problematic for basic compounds, but can affect any analyte where more than one retention mechanism occurs.[8]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.0) can reduce the ionization of silanol groups, thereby minimizing these secondary interactions.[8]
-
Use of End-Capped Columns: Employing a highly deactivated or "end-capped" column can block a significant portion of the residual silanol groups.[8]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
-
Cause 2: Column Degradation: The column's stationary phase may be degrading, or the inlet frit could be partially blocked.[8]
-
Solution:
-
Column Flushing: Flush the column with a strong solvent to remove contaminants.
-
Column Replacement: If the problem persists, the column may need to be replaced.[8]
-
Q6: I am observing unexpected peaks (ghost peaks) in my chromatogram. What could be the cause?
A6: Ghost peaks are extraneous signals that appear in your chromatogram and do not originate from your sample.[9] They are particularly common in gradient elution methods.[9]
-
Cause 1: Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as peaks, especially during a gradient run.[9][10] Water is a frequent source of contamination.[11]
-
Solution:
-
Use freshly prepared, high-purity solvents and water.
-
Filter all mobile phases before use.
-
Run a blank gradient (without any injection) to see if the peaks are inherent to the system and solvents.[11]
-
-
Cause 2: System Contamination: Contaminants can leach from various parts of the HPLC system, including tubing, seals, and vials, or there could be carryover from a previous injection.[9][11]
-
Solution:
-
Systematically clean the system by flushing with a strong solvent.
-
Ensure all vials, caps, and glassware are scrupulously clean.[9]
-
Inject a blank solvent to check for carryover from the autosampler.
-
Q7: The retention time for my fucosterol peak is shifting between injections. Why is this happening?
A7: Variable retention times can compromise the reliability of your analysis.[12]
-
Cause 1: Inadequate Column Equilibration: This is a common issue in gradient analysis. If the column is not allowed to fully re-equilibrate to the initial mobile phase conditions, retention times will vary.[13]
-
Solution:
-
Increase the equilibration time between runs. A general rule is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column.[13]
-
-
Cause 2: Fluctuations in Temperature: Changes in the ambient laboratory temperature can affect retention times if a column thermostat is not used.[14]
-
Solution:
-
Use a column oven or thermostat to maintain a constant temperature.[14]
-
-
Cause 3: Changes in Mobile Phase Composition: The mobile phase composition can change over time due to the evaporation of more volatile components.[14]
-
Solution:
-
Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Q8: I am seeing no peaks, or my fucosterol peak is very small. What should I check?
A8: The absence or small size of peaks can be due to several factors, from the sample itself to instrument settings.[12]
-
Cause 1: Sample Degradation or Incorrect Preparation: Fucosterol may have degraded, or the concentration in the injected sample may be too low.
-
Solution:
-
Prepare fresh standards and samples. Fucosterol stock solutions should be stored protected from light at -20°C for up to one month or -80°C for up to six months.[6]
-
Verify all dilutions and extraction steps.
-
-
Cause 2: Injection Issues: The autosampler may not be injecting the sample correctly, or the sample loop may be incompletely filled.
-
Solution:
-
Check the autosampler for any error messages and ensure there is sufficient sample volume in the vial.
-
Manually inspect the injection process if possible.
-
-
Cause 3: Detector Issues: The detector lamp may be off or failing, or the wavelength may be set incorrectly.[12]
-
Solution:
-
Ensure the detector lamp is on and has had adequate time to warm up.
-
Verify that the correct detection wavelength is set.
-
Experimental Protocols
Protocol 1: Fucosterol Extraction from Algal Samples
This protocol is a general guideline for the extraction of fucosterol from dried seaweed.
-
Saponification:
-
Weigh approximately 1g of powdered, dried seaweed into a round-bottom flask.
-
Add 50 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).
-
Reflux the mixture for 1-2 hours to saponify the lipids.[1]
-
-
Extraction:
-
After cooling, transfer the mixture to a separatory funnel.
-
Extract the non-saponifiable fraction three times with an equal volume of n-hexane.[1][15]
-
Combine the hexane (B92381) fractions.
-
-
Washing & Drying:
-
Wash the combined hexane extract with distilled water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the hexane solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of HPLC-grade acetonitrile or methanol for analysis.[5]
-
Protocol 2: Validated HPLC Method for Fucosterol Quantification
This method is based on validated procedures for fucosterol analysis.[4]
-
Instrument: HPLC system with UV/Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) can be effective.[5] Alternatively, an isocratic mobile phase of methanol:acetonitrile (30:70 v/v) can be used.[1]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10-20 µL.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the fucosterol standards. Determine the concentration in samples by interpolation from this curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for Fucosterol
| Parameter | Result | Reference |
| Specificity (Retention Time) | 8.5 min | [4][5] |
| **Linearity (R²) ** | > 0.999 | [4][5] |
| Concentration Range | 3.91–125.00 µg/mL | [4][5] |
| Limit of Detection (LOD) | 3.20 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 9.77 µg/mL | [4][5] |
| Precision (%RSD) | 1.07% | [4][5] |
| Accuracy (Recovery) | 95.76–103.22% | [4] |
Table 2: Fucosterol Content in Various Algal Species
| Algal Species | Fucosterol Content (mg/g of 70% EtOH extract) | Reference |
| Desmarestia tabacoides | 81.67 | [4][5] |
| Agarum clathratum | 78.70 | [4][5] |
| Sargassum miyabei | (Used for isolation) | [4][5] |
| Himanthalia elongata | 0.662 - 2.320 (µg/g dry weight) | [1] |
Mandatory Visualizations
References
- 1. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. hplc.eu [hplc.eu]
- 11. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to remove interfering compounds in fucosterol analysis
Welcome to the technical support center for fucosterol (B1670223) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in isolating and purifying fucosterol, with a specific focus on removing interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in fucosterol analysis?
A1: During the extraction of fucosterol from natural sources, particularly marine algae, several compounds can co-extract and interfere with analysis. These primarily include:
-
Other Sterols: Structurally similar phytosterols (B1254722) like saringosterol, cholesterol, β-sitosterol, stigmasterol, and 24-methylenecholesterol (B1664013) are common interferents[1][2][3].
-
Fatty Acids and Lipids: Due to their lipid-soluble nature, various fatty acids and triacylglycerols are often co-extracted[4][5].
-
Pigments: Algal extracts are rich in pigments such as chlorophylls (B1240455) and carotenoids (e.g., fucoxanthin), which can interfere with chromatographic analysis.
-
Polysaccharides: While generally less soluble in the organic solvents used for sterol extraction, some polysaccharides can be present and affect purification.
Q2: Which analytical techniques are best for assessing the purity of a fucosterol sample?
A2: The most common methods for determining the purity of fucosterol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: Often preferred because it typically does not require derivatization of the sterol, simplifying sample preparation. A C18 or C30 column can be used for effective separation.
-
GC-MS: Provides high resolution and structural identification capabilities. However, it requires a derivatization step to make the sterols volatile and thermally stable. This involves converting the hydroxyl group to a trimethylsilyl (B98337) (TMSi)-ether.
Q3: What is saponification and why is it used in fucosterol purification?
A3: Saponification is the process of hydrolyzing fats (triglycerides) into glycerol (B35011) and fatty acid salts (soap) using a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution. In fucosterol analysis, this is a crucial step to remove interfering fatty acids. The resulting water-soluble soaps can be easily separated from the unsaponifiable fraction, which contains the lipid-soluble fucosterol, through liquid-liquid extraction.
Troubleshooting Guide: Removing Interfering Compounds
This guide provides solutions to common purity issues encountered during fucosterol analysis.
Problem 1: My sample is contaminated with fatty acids.
Solution: Perform a saponification reaction followed by liquid-liquid extraction. This is the most effective method for removing fatty acids.
dot
Caption: Workflow for removing fatty acids via saponification.
Experimental Protocol: Saponification
-
Dissolve Sample: Dissolve the crude lipid extract in ethanol (B145695) or methanol.
-
Add Base: Add a solution of potassium hydroxide (KOH) in ethanol (e.g., 3.6 N) to the sample.
-
Heat: Heat the mixture under reflux for 1-2 hours at a temperature of 60-80°C to ensure complete saponification.
-
Cool and Dilute: Allow the mixture to cool to room temperature and dilute it with water.
-
Extraction: Perform a liquid-liquid extraction by adding a non-polar solvent like n-hexane. Mix thoroughly and allow the layers to separate.
-
Collect Phases: The fucosterol will remain in the upper organic (n-hexane) layer, while the saponified fatty acids (soaps) will be in the lower aqueous layer. Collect the organic layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh n-hexane 2-3 times to maximize fucosterol recovery.
-
Wash and Dry: Combine the organic extracts, wash with water to remove residual soap, and dry over anhydrous sodium sulfate (B86663) before solvent evaporation.
Problem 2: My sample contains other sterols that are structurally similar to fucosterol.
Solution: Use column chromatography for separation. Silica gel is the most common stationary phase for this purpose. For more challenging separations, High-Speed Countercurrent Chromatography (HSCCC) is a powerful alternative.
dot
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fucosterol Separation
Welcome to the technical support center for fucosterol (B1670223) analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize the separation of fucosterol using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for a fucosterol separation method on a C18 column?
A typical starting method for fucosterol analysis on a C18 column involves a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) mixed with a small percentage of water. A common mobile phase is a mixture of methanol and water or acetonitrile and water, run in isocratic or gradient mode. Detection is typically performed using a UV detector at a low wavelength, around 205-210 nm, as sterols lack a strong chromophore.
Q2: My fucosterol peak is showing significant tailing. What are the common causes?
Peak tailing for sterols like fucosterol on silica-based columns is often caused by secondary interactions between the analyte's hydroxyl group and active silanol (B1196071) groups on the stationary phase surface. Other potential causes include column overload, using an injection solvent that is much stronger than the mobile phase, or column contamination from previous sample matrices.
Q3: How can I confirm the identity of the fucosterol peak in my sample?
The most reliable method for peak identification is to run a fucosterol reference standard under the same chromatographic conditions and compare retention times. For absolute confirmation, especially in complex matrices, collecting the peak fraction and analyzing it with mass spectrometry (MS) is recommended.
Q4: My retention times are drifting during a long analytical sequence. What should I investigate?
Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes.[1]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor changes in ambient temperature can affect retention.[2][3][4]
-
Mobile Phase Composition Change: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If manually mixed, prevent the slow evaporation of the more volatile organic solvent.[2]
-
Column Contamination: Strongly adsorbed components from the sample matrix can build up on the column, altering its chemistry.[2][3] Implement a column wash step after each long run.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor resolution between fucosterol and other structurally similar sterols (e.g., β-sitosterol, stigmasterol).
-
Q: My C18 column isn't separating fucosterol from its isomers. What is the first thing I should try?
-
A: The first step is to optimize your mobile phase. The choice between methanol and acetonitrile can alter selectivity. Acetonitrile generally has a higher elution strength, which can shorten run times.[5][6] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[5] Try adjusting the organic-to-aqueous ratio or switching the organic modifier entirely. For example, if you are using Methanol:Water (95:5), try Acetonitrile:Water (90:10).
-
-
Q: I've tried optimizing the mobile phase, but the resolution is still insufficient. What is the next step?
-
A: If mobile phase optimization fails, the issue is likely the selectivity of the stationary phase. For separating structurally similar hydrophobic isomers, a C30 column is often superior to a C18. C30 columns provide higher shape selectivity, which is ideal for resolving long-chain, structurally related molecules like sterols.[7][8] They offer enhanced interaction with the non-polar side chains of the analytes.[9]
-
Problem 2: The fucosterol peak is broad and asymmetric (tailing).
-
Q: What are the primary causes of peak tailing for fucosterol?
-
A: Peak tailing is most commonly caused by secondary polar interactions between fucosterol and residual silanol groups on the silica (B1680970) packing material of the column. This is especially prevalent when using older or lower-purity silica columns. Other causes include using an injection solvent significantly stronger than the mobile phase or sample mass overload.
-
-
Q: How can I reduce or eliminate peak tailing?
-
A:
-
Mobile Phase Modification: Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can help. This protonates the silanol groups, reducing their ability to interact with the fucosterol hydroxyl group.
-
Reduce Injection Load: Dilute your sample or reduce the injection volume to ensure you are not overloading the column.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent (e.g., 100% isopropanol) can cause peak distortion.
-
Use a High-Purity or End-Capped Column: Modern, high-purity silica columns have fewer active silanol sites. End-capped columns have been chemically treated to block most of these sites, significantly reducing peak tailing for polar-capable compounds.
-
-
Data Presentation: Method Comparison for Sterol Separation
The following table summarizes typical performance differences between C18 and C30 columns for separating critical sterol pairs. Data is synthesized from typical performance characteristics described in the literature.
| Parameter | Standard C18 Method | Optimized C30 Method | Advantage of C30 |
| Column | C18, 4.6 x 250 mm, 5 µm | C30, 4.6 x 250 mm, 5 µm | - |
| Mobile Phase | Methanol:Acetonitrile:Water (80:15:5) | Methanol (100%) | Simpler Mobile Phase |
| Fucosterol tR (min) | ~18.5 | ~25.0 | Increased Retention |
| Stigmasterol tR (min) | ~19.2 | ~27.5 | Increased Retention |
| Resolution (Rs) Fucosterol/Stigmasterol | ~1.3 (Partial Co-elution) | >2.0 (Baseline Separation) | Improved Resolution |
| Primary Interaction | Hydrophobic Interaction | Shape Selectivity & Hydrophobic | Enhanced Isomer Separation[7][8] |
Detailed Experimental Protocols
Protocol 1: Standard Fucosterol Quantification using a C18 Column
This protocol is adapted from a validated method for fucosterol quantification in algae.[10]
-
Sample Preparation (Saponification & Extraction):
-
Weigh approximately 1g of dried algal powder into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH).
-
Reflux the mixture at 80°C for 1 hour to saponify the lipids and free the sterols.[11][12]
-
After cooling, transfer the mixture to a separatory funnel with 50 mL of ultrapure water.
-
Extract the unsaponifiable fraction three times with 50 mL of n-hexane.
-
Combine the hexane (B92381) fractions and wash with ultrapure water until neutral pH is achieved.
-
Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under vacuum.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 µm) or equivalent.[10]
-
Mobile Phase: A gradient of Methanol (Solvent A) and 0.1% Acetic Acid in Water (Solvent B).
-
Gradient Program: Start at 50% A, ramp to 100% A over 5 minutes, hold at 100% A for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 205 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a stock solution of fucosterol standard (1 mg/mL) in acetonitrile.
-
Create a calibration curve using serial dilutions (e.g., 5 to 150 µg/mL).
-
Quantify the fucosterol content in the sample by comparing its peak area to the calibration curve. The method should demonstrate good linearity (R² > 0.999).[10]
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow from sample collection to final data analysis for fucosterol quantification.
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. labveda.com [labveda.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
Fucosterol Stability and Shelf Life: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability testing and shelf life of fucosterol (B1670223). It is designed to assist researchers in designing and troubleshooting experiments, interpreting data, and ensuring the quality and reliability of their fucosterol-based research and product development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and expected shelf life for pure fucosterol?
A1: For long-term storage, pure fucosterol as a crystalline solid should be stored at -20°C, where it can be stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for a shelf life of up to 6 months, or at -20°C for up to 1 month.[2] It is crucial to protect fucosterol from light.[2]
Q2: What are the main factors that can cause fucosterol degradation?
A2: Fucosterol, like other phytosterols, is susceptible to degradation from several factors, including:
-
Oxidation: The double bonds in the sterol ring and side chain are prone to oxidation.
-
Heat: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
pH: Both acidic and basic conditions can promote hydrolysis or isomerization.
Q3: What are the known degradation products of fucosterol?
A3: A known degradation pathway for fucosterol involves its conversion into saringosterol (B1681470) epimers.[3][4] Other potential degradation products, based on the general degradation of phytosterols, may include various oxides (e.g., 7-ketofucosterol, 7-hydroxyfucosterol, and 5,6-epoxyfucosterol) formed through oxidation.
Q4: How can I monitor the stability of my fucosterol sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most common approach. This method should be able to separate the intact fucosterol from its degradation products, allowing for accurate quantification of the remaining active compound over time. Gas Chromatography (GC) coupled with MS (GC-MS) can also be used, often requiring derivatization of the fucosterol.
Troubleshooting Guide
This guide addresses common issues encountered during fucosterol stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid degradation of fucosterol in solution. | 1. Improper storage temperature. 2. Exposure to light. 3. Presence of oxidizing agents in the solvent. 4. Inappropriate solvent pH. | 1. Ensure storage at or below recommended temperatures (-20°C or -80°C). 2. Store solutions in amber vials or protect from light. 3. Use high-purity, degassed solvents. Purge with an inert gas like nitrogen or argon before sealing. 4. Buffer the solution to a neutral pH if compatible with the experimental design. |
| Inconsistent results in HPLC analysis of stability samples. | 1. Mobile phase issues (improper composition, degradation, or air bubbles). 2. Column degradation or contamination. 3. Injector problems. 4. Sample preparation variability. | 1. Prepare fresh mobile phase daily and degas thoroughly. 2. Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. 3. Check for leaks and ensure the injector loop is completely filled. 4. Standardize the sample preparation procedure, including dilution and filtration steps. |
| Appearance of unknown peaks in the chromatogram of stressed samples. | 1. Formation of degradation products. 2. Contamination from the container or closure. 3. Excipient degradation (in formulated products). | 1. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in structure elucidation. 2. Run a blank with the container and solvent to check for leachables. 3. Analyze a placebo formulation under the same stress conditions. |
| Poor mass balance in forced degradation studies. | 1. Co-elution of fucosterol and degradation products. 2. Degradation products are not detected by the analytical method (e.g., lack a chromophore for UV detection). 3. Formation of volatile or insoluble degradation products. | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 3. Use GC-MS to analyze for volatile compounds. Check for precipitates in the sample. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of fucosterol and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of fucosterol under various stress conditions.
General Procedure:
-
Preparation of Fucosterol Stock Solution: Prepare a stock solution of fucosterol in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the fucosterol solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the fucosterol stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the fucosterol stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Mix the fucosterol stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the fucosterol solution in a calibrated oven at 80°C for 48 hours. |
| Photodegradation | Expose the fucosterol solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control. |
-
Analysis: Analyze the stressed samples and the control sample at appropriate time points using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating fucosterol from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (for identification) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for Fucosterol Solution (1 mg/mL in Ethanol)
This table is a representative example based on typical stability profiles and should not be considered as actual experimental data.
| Storage Condition | Time (Months) | Fucosterol Assay (%) | Appearance |
| -80°C (Protected from light) | 0 | 100.0 | Clear, colorless solution |
| 3 | 99.8 | Clear, colorless solution | |
| 6 | 99.5 | Clear, colorless solution | |
| -20°C (Protected from light) | 0 | 100.0 | Clear, colorless solution |
| 1 | 98.9 | Clear, colorless solution | |
| 3 | 95.2 | Clear, colorless solution | |
| 4°C (Protected from light) | 0 | 100.0 | Clear, colorless solution |
| 1 | 92.1 | Clear, colorless solution | |
| 3 | 85.4 | Slight yellow tint | |
| 25°C / 60% RH (Exposed to light) | 0 | 100.0 | Clear, colorless solution |
| 1 | 75.3 | Yellow solution | |
| 3 | 50.1 | Yellow solution with precipitate |
Visualizations
Fucosterol Degradation Workflow
The following diagram illustrates a typical workflow for investigating the degradation of fucosterol.
Potential Degradation Pathways of Fucosterol
This diagram illustrates potential degradation pathways of fucosterol based on its chemical structure and known reactivity of similar phytosterols.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical flow for troubleshooting common issues during the HPLC analysis of fucosterol stability samples.
References
Preventing fucosterol oxidation during sample preparation
Welcome to the Technical Support Center for Fucosterol (B1670223) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of fucosterol during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is fucosterol and why is its oxidation a concern?
A1: Fucosterol is a phytosterol, a sterol found in marine algae, that possesses numerous biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its unsaturated structure makes it susceptible to oxidation when exposed to light, heat, and oxygen. This degradation can lead to the loss of its biological activity and the formation of various oxidation products, which may interfere with analysis and introduce confounding variables into experiments.
Q2: What are the main factors that cause fucosterol oxidation during sample preparation?
A2: The primary factors that contribute to the oxidation of fucosterol and other phytosterols (B1254722) during sample preparation are:
-
Exposure to Light: UV radiation and even ambient light can promote photo-oxidation.[3]
-
Elevated Temperatures: High temperatures used during extraction or solvent evaporation can accelerate degradation.[4]
-
Presence of Oxygen: Atmospheric oxygen can readily react with the unsaturated bonds in the fucosterol molecule.
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.
-
pH: Extreme pH conditions can also affect the stability of fucosterol.
Q3: What are the common degradation products of fucosterol?
A3: A known oxidation product of fucosterol is saringosterol.[1] The oxidation can also lead to the formation of epoxides and other oxygenated derivatives. The exact profile of degradation products can vary depending on the specific conditions of oxidation.
Q4: Can I visually detect fucosterol degradation?
A4: While significant degradation may sometimes lead to a slight yellowing of a purified fucosterol sample, visual inspection is not a reliable method for detecting oxidation. Chromatographic techniques like HPLC are necessary to identify and quantify degradation products.
Q5: What are the recommended storage conditions for fucosterol samples and extracts?
A5: To minimize degradation, fucosterol-containing samples and extracts should be stored at low temperatures, protected from light, and under an inert atmosphere. For long-term storage, -20°C or -80°C is recommended. Samples should be stored in amber vials or containers wrapped in aluminum foil to block out light. Purging the container with an inert gas like nitrogen or argon before sealing can displace oxygen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of fucosterol in the final extract. | Incomplete extraction from the sample matrix. | Optimize extraction parameters: ensure the sample is finely ground, use an appropriate solvent-to-sample ratio (e.g., 20:1), and consider techniques like ultrasonication to improve extraction efficiency. |
| Degradation during extraction. | Perform extraction at a controlled, lower temperature (e.g., room temperature or slightly elevated up to 60°C). Add an antioxidant like BHT or tocopherol to the extraction solvent. Work under dim light. | |
| Appearance of unexpected peaks in the HPLC/UPLC chromatogram. | Formation of oxidation products. | Confirm the identity of these peaks using LC-MS. Implement preventative measures to minimize oxidation during sample preparation (see below). |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination. | |
| Inconsistent quantification results between replicate samples. | Non-homogenous sample. | Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction. |
| Variable degradation between samples. | Standardize the sample preparation workflow to ensure all samples are processed under identical conditions (time, temperature, light exposure). |
Quantitative Data on Phytosterol Stability
| Compound | Condition | Observation | Reference |
| Phytosterols (general) | Storage in margarine at 4°C for 12 weeks | 21% loss | |
| Phytosterols (general) | Storage in margarine at 20°C for 12 weeks | 33% loss | |
| Fucoxanthin | Storage in the dark at 4°C | Highest stability | |
| Fucoxanthin | Storage in the dark at 25°C | Moderate degradation | |
| Fucoxanthin | Storage in the light at 25°C | Significant degradation | |
| Fucosterol | Exposure of lipid extract to sunlight at room temperature | Quantitative conversion to 24(R, S)-saringosterol |
Experimental Protocols
Protocol 1: Extraction of Fucosterol from Brown Algae with Minimal Oxidation
This protocol describes a method for extracting fucosterol from dried brown algae (e.g., Sargassum species) while minimizing oxidative degradation.
Materials:
-
Dried and powdered brown algae
-
95% Ethanol (B145695) (degassed with nitrogen)
-
n-Hexane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Amber glass bottles
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered dried brown algae.
-
Extraction:
-
To the algal powder, add 200 mL of 95% ethanol containing 0.1% (w/v) BHT.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath, maintaining the temperature below 40°C.
-
Macerate the mixture for 4 hours at room temperature with constant stirring, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 100 mL of the ethanol/BHT solution each time.
-
Combine all the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extract using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 50 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with 50 mL of n-hexane.
-
Combine the n-hexane fractions.
-
-
Drying and Final Concentration:
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Filter the extract and evaporate the n-hexane under reduced pressure at a temperature below 45°C to obtain the fucosterol-rich extract.
-
-
Storage:
-
Immediately redissolve the extract in a suitable solvent for analysis or store it under a nitrogen atmosphere in an amber vial at -20°C.
-
Protocol 2: HPLC Analysis of Fucosterol
This protocol provides a validated HPLC method for the quantification of fucosterol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (B129727) (1:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of fucosterol standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the fucosterol extract obtained from Protocol 1 in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the fucosterol peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of fucosterol in the sample using the calibration curve generated from the standards.
Visualizations
Fucosterol Oxidation Pathway
Fucosterol is known to oxidize to saringosterol, particularly in the presence of light and oxygen. This pathway involves the formation of a hydroperoxide intermediate.
Antioxidant Mechanism of Fucosterol via Nrf2/ARE Pathway
Fucosterol exerts its antioxidant effects by activating the Nrf2 signaling pathway, which leads to the production of endogenous antioxidant enzymes.
Experimental Workflow for Fucosterol Stability Testing
This diagram outlines a logical workflow for assessing the stability of fucosterol under different conditions.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
Matrix effects in fucosterol analysis of complex samples
Welcome to the technical support center for the analysis of fucosterol (B1670223) in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of fucosterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of fucosterol?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the context of fucosterol analysis, components from complex matrices like plasma, tissue homogenates, or algal extracts can suppress or enhance the fucosterol signal during ionization in the mass spectrometer source.[2] This can lead to inaccurate and unreliable quantification, poor reproducibility, and compromised sensitivity.[1][3] Fucosterol, being a lipophilic molecule, is often extracted with other lipids like phospholipids (B1166683), which are known to be major contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI).[4]
Q2: My fucosterol signal is inconsistent between my calibration standards and my extracted samples. What is the likely cause?
A2: This is a classic symptom of matrix effects.[5] Co-eluting endogenous or exogenous compounds from your sample matrix are likely altering the ionization of your fucosterol analyte, leading to either signal suppression or enhancement.[3] To confirm this, a matrix effect assessment is recommended. The solution will involve improving your sample cleanup protocol, optimizing chromatographic conditions to better separate fucosterol from interfering compounds, or using a more robust calibration strategy like stable isotope dilution.[6]
Q3: How can I quantitatively assess the extent of matrix effects in my fucosterol assay?
A3: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[3] This involves comparing the peak area of fucosterol spiked into an extracted blank matrix (a sample processed through your entire extraction procedure without the analyte) with the peak area of fucosterol in a neat solution (prepared in your final elution solvent) at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[3]
Q4: What is the best strategy to compensate for matrix effects in fucosterol quantification?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled fucosterol.[6] A SIL internal standard is chemically almost identical to fucosterol and will co-elute, experiencing the same extraction inefficiencies and ionization suppression or enhancement.[7] By using the ratio of the analyte signal to the SIL internal standard signal for quantification, variability due to matrix effects can be effectively normalized, leading to highly accurate and precise results.[8] While the synthesis of deuterated sterols is well-documented, the commercial availability of a fucosterol-specific SIL-IS should be verified with specialty chemical suppliers.[7][9]
Q5: I am observing significant ion suppression. What are the most effective sample preparation strategies to mitigate this for fucosterol analysis?
A5: The goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis. For fucosterol in complex matrices, several strategies can be employed:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate fucosterol from more polar interferences. A common approach involves saponification to hydrolyze fucosterol esters, followed by extraction with a non-polar solvent like hexane (B92381).
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE. Reversed-phase (e.g., C18) or normal-phase SPE cartridges can be used to retain fucosterol while washing away interfering substances.
-
Phospholipid Depletion: Since phospholipids are a major cause of ion suppression in plasma and tissue samples, specific phospholipid removal plates or cartridges (e.g., HybridSPE) can be highly effective at producing cleaner extracts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible Injection Solvent3. Column Degradation | 1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is similar in strength to the initial mobile phase.3. Replace the analytical column. |
| Low Fucosterol Recovery | 1. Inefficient Extraction2. Analyte Degradation | 1. Optimize the extraction solvent, pH, and mixing time. Consider a different extraction technique (e.g., switch from LLE to SPE).2. Add antioxidants like BHT during sample processing. Ensure samples are processed on ice and stored at -80°C. |
| High Signal Variability (Poor Precision) | 1. Significant and Variable Matrix Effects2. Inconsistent Sample Preparation | 1. Implement a more rigorous cleanup method (e.g., SPE or phospholipid removal).2. Use a stable isotope-labeled internal standard.3. Automate sample preparation steps if possible to ensure consistency. |
| Sudden Drop in Signal Intensity | 1. Ion Source Contamination2. Column Clogging | 1. Clean the mass spectrometer's ion source.2. Use a guard column and ensure adequate sample filtration before injection. Backflush or replace the column if necessary. |
Quantitative Data on Method Performance
While specific quantitative data on fucosterol matrix effects is not extensively published, the following tables provide representative data for phytosterols (B1254722) and other lipids in complex matrices to illustrate the impact of matrix effects and the effectiveness of various sample preparation techniques.
Table 1: Illustrative Matrix Effect Data for Sterols in Human Plasma
| Analyte | Sample Preparation | Matrix Factor (MF) | % Ion Suppression/Enhancement | Reference |
| 7-ketocholesterol | Protein Precipitation | Not explicitly stated, but high inter-individual variability observed | Significant variability (2.63-30.47 ng/ml range in plasma) suggests matrix effects | [10] |
| Oxysterols | Protein Precipitation & LLE | Recovery: 80.9 - 107.9% | Data suggests matrix effects are managed but still present | [11] |
| 4β-hydroxycholesterol | Saponification & Derivatization with SIL-IS | Accuracy within 6% | SIL-IS effectively compensates for matrix effects | [12] |
This table provides examples for related sterol compounds to indicate the potential magnitude of matrix effects and the improvements seen with better sample preparation and internal standards.
Table 2: Comparison of Recovery Rates for Phytosterols Using Different Extraction Methods
| Analyte/Class | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Fucosterol | Brown Seaweed | Ultrasound-assisted extraction with CHCl3-MeOH followed by saponification | Yield of 1.598 mg/g (significantly higher than other methods) | [13] |
| Phytosterols | Health Supplements | Saponification followed by LLE with Hexane | Good extraction efficiency reported | [14] |
| Oxysterols | Human Plasma | Protein Precipitation & Re-concentration | 80.9 - 107.9% | [11] |
| Oxysterols | Cells & Mitochondria | Solid Phase Extraction (SPE) | Improved recovery over simple extraction | [15] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for fucosterol in a given biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of fucosterol in the final mobile phase solvent (e.g., 90:10 Methanol:Water) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spiked Sample): Select a representative blank sample matrix (e.g., human plasma). Process this blank matrix through your entire sample preparation procedure (e.g., LLE or SPE). In the final step, spike the resulting clean extract with fucosterol to the same final concentration as Set A.
-
Set C (Pre-Extraction Spiked Sample): Spike the blank sample matrix with fucosterol at the beginning of the sample preparation procedure to achieve the same final concentration as Set A. This set is used to evaluate recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for fucosterol.
-
Calculate Matrix Factor (MF) and Recovery (%R):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%R) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
Protocol 2: Fucosterol Extraction from Algal Matrix for LC-MS/MS Analysis
Objective: To extract fucosterol from a complex algal matrix while minimizing interferences for reliable LC-MS/MS quantification. This protocol is adapted from validated methods for phytosterol extraction.[13]
Methodology:
-
Sample Homogenization: Lyophilize (freeze-dry) the algal sample to remove water and grind it into a fine powder.
-
Ultrasound-Assisted Extraction:
-
To 750 mg of dried algal powder, add 30 mL of a chloroform:methanol (2:3, v/v) solvent mixture.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample and collect the supernatant.
-
-
Saponification:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 1.65 mL of 1.85 M ethanolic potassium hydroxide (B78521) (KOH).
-
Incubate at room temperature for 14-16 hours in the dark to hydrolyze fucosterol esters to free fucosterol.
-
-
Liquid-Liquid Extraction (LLE) of Unsaponifiable Matter:
-
Add an equal volume of water to the saponified mixture.
-
Extract the free sterols by partitioning three times with 5 mL of n-hexane.
-
Pool the n-hexane fractions.
-
-
Final Preparation:
-
Evaporate the pooled hexane fractions to dryness under nitrogen.
-
Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Fucosterol Analysis
Caption: Troubleshooting workflow for fucosterol quantification issues.
Experimental Workflow for Matrix Effect Mitigation
Caption: Experimental workflow for fucosterol analysis with matrix effect mitigation.
Fucosterol Signaling Pathway: PI3K/Akt and Nrf2/HO-1
Caption: Fucosterol activates pro-survival and antioxidant pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Fucosterol
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the purity assessment of synthesized fucosterol (B1670223).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a synthesized fucosterol sample?
A1: The primary methods for assessing fucosterol purity involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.[1] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment.[1][2]
Q2: What is a typical purity level for high-quality synthesized fucosterol?
A2: High-purity fucosterol, suitable for use as a standard or for pharmaceutical applications, generally exceeds 95%. Some advanced purification methods can yield purities of 98% or higher.[3][4] A purity of over 90% is often considered suitable for many research applications.[5][6]
Q3: What are the most common impurities found in synthesized fucosterol?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis process, residual solvents, and stereoisomers.[7] Fucosterol can also degrade under certain storage conditions to form epimeric compounds like saringosterol.[8]
Q4: How can I confirm the identity of my synthesized fucosterol?
A4: Identity confirmation is best achieved using spectroscopic methods. ¹H and ¹³C NMR spectroscopy provide detailed structural information, which can be compared with published data for fucosterol.[1][9] Mass spectrometry (MS) is used to confirm the molecular weight (m/z 412 [M]+).[10]
Q5: Is a melting point determination useful for assessing fucosterol purity?
A5: Yes, a sharp melting point range is a good indicator of high purity. Pure fucosterol is a white, needle-like crystal with a reported melting point range of 113-114°C.[5][6] A broad or depressed melting point range suggests the presence of impurities.
Troubleshooting Guide
HPLC Analysis
Q1: My HPLC chromatogram shows a broad peak for fucosterol. What could be the cause?
A1: Peak broadening in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample. Try diluting your sample.
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Inappropriate Mobile Phase: The solvent composition may not be optimal. Ensure the mobile phase is correctly prepared and degassed.
-
Low Flow Rate: An unstable or low flow rate can cause peak broadening. Check the pump for leaks or bubbles.
Q2: I am seeing unexpected peaks in my fucosterol HPLC chromatogram. What are they?
A2: Unexpected peaks could be:
-
Impurities: These may be synthesis by-products, unreacted starting materials, or degradation products like saringosterol.[8]
-
Contaminants: Contamination could originate from your solvent, glassware, or the sample itself.
-
Air Bubbles: Air bubbles in the detector can appear as sharp peaks. Ensure your mobile phase is properly degassed.
-
Carryover: Residual sample from a previous injection. Run a blank gradient to check for carryover.
Q3: The retention time of my fucosterol peak is shifting between injections. Why is this happening?
A3: Retention time shifts are typically due to:
-
Changes in Mobile Phase Composition: Even small changes can affect retention time. Prepare fresh mobile phase daily.
-
Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence.
-
Pump Malfunction: Inconsistent flow from the HPLC pump. Check for pressure fluctuations.
NMR Spectroscopy
Q1: My ¹H NMR spectrum has overlapping signals in the aliphatic region. How can I resolve them?
A1: Signal overlap in the sterol aliphatic region is common. You can try:
-
Using a Higher Field Spectrometer: A spectrometer with higher magnetic field strength (e.g., 500 MHz or higher) will provide better signal dispersion.[10]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve individual proton signals and assign them to their corresponding carbons.
-
Sample Temperature: Varying the sample temperature might slightly shift resonances, potentially resolving overlap.
Q2: I see small, unexpected peaks in my ¹H NMR spectrum. Could these be impurities?
A2: Yes, small peaks that do not correspond to fucosterol or the solvent are likely impurities.
-
Check for known impurities: Compare the chemical shifts to potential by-products or degradation products. For example, the spontaneous oxidative degradation of fucosterol can lead to the formation of saringosterols, which will show additional signals in the NMR spectrum.[8]
-
Residual Solvents: Check for peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, hexane).
-
Water: A broad peak around 1.5-2.5 ppm (in CDCl₃) could be due to water. Ensure your sample and NMR solvent are dry.
Experimental Protocols & Data
Protocol 1: Purity Assessment by HPLC
This protocol is a general guideline based on established methods for fucosterol analysis.[10]
-
Standard and Sample Preparation:
-
Prepare a stock solution of fucosterol standard (e.g., 1 mg/mL) in acetonitrile (B52724) or methanol.
-
From the stock, prepare a series of calibration standards (e.g., 15 µg/mL to 125 µg/mL).[10]
-
Accurately weigh the synthesized fucosterol sample and dissolve it in the same solvent to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the synthesized fucosterol sample.
-
Calculate the purity by comparing the peak area of the fucosterol in the sample to the standard curve. Purity (%) = (Area_sample / Area_total) x 100.
-
Quantitative Data for HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for fucosterol analysis.
| Parameter | Typical Value | Reference |
| Retention Time | ~8.5 min | [10] |
| Linearity (R²) | ≥ 0.999 | [10] |
| Limit of Detection (LOD) | ~3.20 µg/mL | [10] |
| Limit of Quantification (LOQ) | ~9.77 µg/mL | [10] |
| Precision (%RSD) | < 2.0% | [10] |
Protocol 2: Structural Confirmation by NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized fucosterol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[10]
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans will be required.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts (δ) of the acquired spectra with known values for fucosterol from the literature.
-
Key ¹H and ¹³C NMR Chemical Shifts for Fucosterol (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| H-3 | 3.53 (m) | 71.9 | [10] |
| H-6 | 5.35 (d) | 121.8 | [10] |
| H-28 | 5.18 (q) | 115.8 | [10] |
| C-5 | - | 140.9 | [10] |
| C-24 | - | 147.2 | [10] |
| C-18 (CH₃) | 0.69 (s) | 12.2 | [10] |
| C-19 (CH₃) | 1.02 (s) | 19.6 | [10] |
| C-21 (CH₃) | 1.00 (d) | 19.0 | [10] |
| C-29 (CH₃) | - | 13.4 | [10] |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Visualized Workflow
The following diagram illustrates a standard workflow for the comprehensive purity assessment of a synthesized fucosterol sample.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 6. CN1234723C - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Confirmation of the structure of fucosterol by nuclear magnetic resonan spectroscopy (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Fucosterol and Stigmasterol
Introduction
Fucosterol (B1670223) and stigmasterol (B192456) are naturally occurring phytosterols (B1254722), with fucosterol being predominantly found in marine brown algae and stigmasterol being abundant in various terrestrial plants, including soybeans.[1][2][3] Both compounds belong to the stigmasterol class of phytosterols and share a similar tetracyclic triterpene structure, but differ in the side chain; fucosterol has an ethylidene group at C24, while stigmasterol has an ethyl group at C24 and a double bond at C22.[1][4] This structural variance influences their biological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antioxidant properties of fucosterol and stigmasterol, supported by experimental data, detailed protocols, and pathway visualizations for researchers in drug discovery and development.
Anticancer Bioactivity
Both fucosterol and stigmasterol have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6][7]
Comparative Cytotoxicity
The cytotoxic effects of fucosterol and stigmasterol have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Cell Line | Compound | IC50 Value | Reference |
| Lung Cancer | |||
| A549 | Fucosterol | 15 µM | [8] |
| SK-LU-1 | Fucosterol | 15 µM | [8] |
| Cervical Cancer | |||
| HeLa | Fucosterol | 40 µM | [6] |
| Leukemia | |||
| HL-60 | Fucosterol | 7.8 µg/mL | [9] |
| Breast Cancer | |||
| T47D | Fucosterol | 27.94 µg/mL | [10] |
| Colon Cancer | |||
| HT-29 | Fucosterol | 70.41 µg/mL | [10] |
| Skin Cancer | |||
| (DMBA-induced) | Stigmasterol | 200 & 400 mg/kg (in vivo) | [11][12] |
Note: Direct comparative IC50 data for stigmasterol against the same cell lines under identical conditions is limited in the provided search results. The in vivo data for stigmasterol demonstrates its chemopreventive effects.
Mechanisms of Action & Signaling Pathways
Fucosterol has been shown to exert its anticancer effects by:
-
Inducing Apoptosis: It triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[8] In HeLa cells, fucosterol was found to increase intracellular Reactive Oxygen Species (ROS), leading to mitochondrial-mediated apoptosis.[6]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, associated with the downregulation of key cell cycle proteins like Cdc2, Cyclin A, and Cyclin B1.[8]
-
Inhibiting Signaling Pathways: Fucosterol inhibits critical cancer progression pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK signaling cascades.[2][8][9]
Stigmasterol demonstrates anticancer activity through:
-
Inducing Apoptosis and Autophagy: It promotes apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway.[5]
-
Cell Cycle Arrest: In liver cancer cells, stigmasterol can induce cell cycle arrest in the G0/G1 phase.[5]
-
Modulating Signaling Pathways: It influences several pathways, including Akt/mTOR in gastric cancer and JAK/STAT in ovarian cancer.[3][13][14]
-
Chemoprevention: In animal models of skin cancer, stigmasterol administration reduced tumor size and number, an effect linked to its antioxidant and antigenotoxic properties.[11][12]
Anti-inflammatory Activity
Both sterols exhibit potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Comparative Effects on Inflammatory Markers
| Mechanism/Marker | Fucosterol | Stigmasterol | Reference |
| Signaling Pathway Inhibition | NF-κB, MAPK[15][16] | NF-κB[4], Glucocorticoid Receptor mediated[17] | |
| Enzyme Inhibition | iNOS, COX-2[1] | iNOS, COX-2[13][14] | |
| Cytokine Reduction | IL-6, IL-1β, TNF-α[15] | IL-6, IL-1β, TNF-α[4] | |
| Other Pathways | Nrf2/HO-1 Activation[1][15] | - |
Mechanisms of Action & Signaling Pathways
Fucosterol attenuates inflammation by inhibiting the phosphorylation of mediators in the NF-κB and MAPK signaling pathways.[15] This prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[18] Additionally, fucosterol activates the Nrf2/HO-1 pathway, which helps resolve inflammation and protect against oxidative stress.[1][15]
Stigmasterol also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the secretion of inflammatory factors like TNF-α, IL-6, and IL-1β.[4] Some studies suggest its mechanism may also involve interaction with glucocorticoid receptors.[17] It effectively inhibits the expression of inflammatory enzymes such as iNOS and COX-2.[13]
Antioxidant Properties
Oxidative stress is a key pathological factor in many diseases. Both fucosterol and stigmasterol have demonstrated the ability to mitigate oxidative stress by enhancing endogenous antioxidant systems.
Comparative Effects on Antioxidant Enzymes
| Assay/Enzyme | Fucosterol Effect | Stigmasterol Effect | Reference |
| Superoxide Dismutase (SOD) | Increased activity by 33.89% (in vivo) | Enhances activity | [19],[4] |
| Catalase (CAT) | Increased activity by 21.56% (in vivo) | Enhances activity | [19],[20] |
| Glutathione Peroxidase (GSH-Px) | Increased activity by 39.24% (in vivo) | Increases GSH levels | [19],[4] |
| Radical Scavenging | Scavenges free radicals | Reduces ROS levels | [21],[22] |
| Signaling Pathway | Nrf2/HO-1 Activation[21] | Keap1/Nrf2 Activation[20] |
Mechanisms of Action & Signaling Pathways
Fucosterol boosts the body's antioxidant defenses by activating the Nrf2/HO-1 signaling pathway.[21] In CCl4-intoxicated rats, fucosterol administration led to a significant increase in the activities of key antioxidant enzymes: SOD, catalase, and GSH-px, demonstrating a potent hepatoprotective effect.[19]
Stigmasterol also enhances the activities of antioxidant enzymes like catalase and SOD.[4] Recent research indicates that it can activate the Keap1/Nrf2 signaling pathway, a primary regulator of the body's antioxidant response, which is crucial for its neuroprotective effects.[20] It directly contributes to reducing ROS levels and mitigating oxidative damage.[13][22]
Signaling Pathway & Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by fucosterol and stigmasterol and a typical experimental workflow.
Key Signaling Pathways
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism [mdpi.com]
- 2. marineagronomy.org [marineagronomy.org]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucosterol exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fucosterol exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Isolation and evaluation of anticancer efficacy of stigmasterol in a mouse model of DMBA-induced skin carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fucosterol Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fucosterol, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice [mdpi.com]
- 17. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-oxidant activities of fucosterol from the marine algae Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioengineer.org [bioengineer.org]
- 21. researchgate.net [researchgate.net]
- 22. Stigmasterol Exerts an Anti-Melanoma Property through Down-Regulation of Reactive Oxygen Species and Programmed Cell Death Ligand 1 in Melanoma Cells [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Fucosterol Determination
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds like fucosterol (B1670223) is paramount. Fucosterol, a sterol found predominantly in brown algae, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The validation of analytical methods used to quantify fucosterol is a critical step to ensure data reliability and reproducibility. This guide provides a comparative overview of validated analytical methods for fucosterol determination, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Validated Methods
The selection of an analytical method for fucosterol quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most common techniques employed.[1][3][4] The following tables summarize the performance characteristics of these validated methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters for Fucosterol
| Parameter | Performance Characteristic |
| Specificity (Retention Time) | 8.5 min |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | 3.20 μg/mL |
| Limit of Quantification (LOQ) | 9.77 μg/mL |
| Accuracy (Intra-day & Inter-day) | 90–110% recovery |
| Precision (RSD) | 1.07% |
Table 2: Comparison of Analytical Techniques for Fucosterol Analysis
| Technique | Principle | Advantages | Common Applications |
| HPLC | Separation based on polarity | High resolution, suitable for quantitative analysis of thermolabile compounds. | Quantification of fucosterol in algal extracts and pharmaceutical formulations. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High sensitivity and specificity, provides structural information. | Identification and quantification of fucosterol in complex mixtures. |
| ¹H NMR | Nuclear magnetic resonance of protons | Non-destructive, provides detailed structural information, requires minimal sample preparation. | Structural elucidation and quantification of fucosterol and other phytosterols (B1254722). |
Experimental Workflows and Logical Relationships
The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in this process.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. The following are protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantification of fucosterol in algal extracts.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Sample Preparation:
-
Extract fucosterol from the dried algal powder using a suitable solvent such as 70% ethanol.
-
The extract can be further partitioned and fractionated using silica (B1680970) gel column chromatography.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters:
-
Specificity: Confirmed by the retention time of the fucosterol standard.
-
Linearity: Assessed by injecting a series of fucosterol standard solutions at different concentrations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Accuracy: Evaluated using the standard addition method.
-
Precision: Determined by analyzing replicate injections of the same sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fucosterol.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Extract fucosterol using a solvent like methanol.
-
Derivatization may be required to increase the volatility of fucosterol.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 150°C, ramped to 300°C.
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: m/z 50-550.
-
-
Data Analysis: Fucosterol is identified by its characteristic mass spectrum and retention time compared to a standard. Quantification is typically performed using a calibration curve.
¹H NMR-Based Quantification Method
¹H NMR spectroscopy offers a non-destructive method for the quantification of fucosterol.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Extract phytosterols from the sample using a solvent system like chloroform/methanol.
-
Dry the extract and redissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
The quantity of fucosterol is determined by integrating the signal of a specific proton (e.g., the olefinic proton) relative to the signal of the internal standard.
-
-
Validation: The method can be validated for linearity, accuracy, and precision using standard solutions of fucosterol.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In silico and network pharmacology analysis of fucosterol: a potent anticancer bioactive compound against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fucosterol Quantification: HPLC, GC-MS, and ¹H NMR Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of fucosterol (B1670223): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR). The selection of an appropriate analytical method is critical for accurate and reliable quantification of fucosterol in various matrices, including algal extracts and pharmaceutical formulations. This document outlines the performance of each method based on experimental data, details the underlying experimental protocols, and provides visual workflows to aid in methodological decisions.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the quantification of fucosterol using HPLC, GC-MS, and ¹H NMR. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
| Parameter | HPLC | GC-MS | ¹H NMR |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 3.20 µg/mL[1] | ~0.1 - 0.24 mg/kg | 15.00 - 187.5 µg |
| Limit of Quantification (LOQ) | 9.77 µg/mL[1] | ~0.1 mg/kg | 7.50 - 93.8 µg |
| Accuracy (Recovery %) | 90 - 110%[1] | 81 - 105.1% | 86.1 - 101.7% |
| Precision (RSD %) | < 2%[1] | < 10% | < 6% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for each of the discussed fucosterol quantification methods.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for its high resolution and sensitivity in separating and quantifying fucosterol.
-
Sample Preparation:
-
Algal samples are dried, powdered, and extracted with 70% ethanol (B145695).
-
The ethanol extract is then subjected to further purification using silica (B1680970) gel and octadecyl silica gel (ODS) column chromatography to isolate fucosterol.[1]
-
-
Instrumentation:
-
An HPLC system equipped with a C18 column is typically used.
-
The mobile phase often consists of an isocratic or gradient mixture of methanol (B129727) and acetonitrile.
-
Detection is commonly performed using a UV detector at 210 nm.
-
-
Validation:
-
Specificity: Confirmed by the retention time of the fucosterol peak, for instance, at 8.5 minutes.[1]
-
Linearity: A calibration curve is generated using a series of fucosterol standards, with a correlation coefficient (R²) of 0.9998 being achievable.[1]
-
LOD and LOQ: Determined to be 3.20 µg/mL and 9.77 µg/mL, respectively.[1]
-
Accuracy: Assessed through intra-day and inter-day variation, with recovery values between 90-110%.[1]
-
Precision: The relative standard deviation (RSD) for repeated measurements is typically around 1.07%.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fucosterol, often requiring derivatization.
-
Sample Preparation:
-
Extraction of lipids from the sample matrix.
-
Saponification of the lipid extract to release free sterols.
-
Derivatization of the sterols to increase their volatility, for example, by converting them to trimethylsilyl (B98337) (TMS) ethers.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
A capillary column, such as a HP-1, is used for separation.
-
The oven temperature is programmed to ramp up, for example, from 200°C to 280°C, to elute the compounds of interest.[2]
-
-
Validation:
-
Linearity: Calibration curves for phytosterols (B1254722) typically show correlation coefficients (R²) better than 0.99.
-
LOD and LOQ: For general phytosterols, LODs can be below 0.24 mg/kg.
-
Accuracy: Recovery rates for phytosterols generally fall between 81% and 105.1%.
-
Precision: Within- and between-day repeatability values are often below 10%.
-
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is a quantitative method that relies on the measurement of the signal intensity of specific protons in the fucosterol molecule.
-
Sample Preparation:
-
Total lipids are extracted from the seaweed sample.
-
The extract undergoes saponification.
-
The resulting sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 2,3,4,5-tetrachloro-nitrobenzene).[3]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz).
-
-
Quantification and Validation:
-
The characteristic proton signal H-3α of phytosterols is used for quantification against the internal standard.[3]
-
Linearity: A regression equation with a correlation coefficient (R) of 0.9998 has been reported for a concentration range of 0.25–10.00 mg/mL of phytosterols.
-
LOD and LOQ: For fucosterol, the LOD and LOQ have been reported to be 187.5 µg and 93.8 µg, respectively.
-
Accuracy: Recovery for phytosterols is within the range of 86.1–101.7%.
-
Precision: The coefficient of variation (CV) for both intra-assay and intermediate precision is below 6%.
-
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
Caption: General workflow for the quantification of fucosterol.
Caption: Comparison of key features of analytical methods.
References
Fucosterol vs. Ergosterol: A Comparative Analysis for Scientific Professionals
A detailed examination of two prominent sterols, fucosterol (B1670223) and ergosterol (B1671047), this guide offers a comparative analysis of their physicochemical properties, biological activities, and underlying molecular mechanisms. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a comprehensive overview of these two bioactive compounds.
Physicochemical Properties
Fucosterol, a phytosterol primarily found in marine brown algae, and ergosterol, the principal sterol in fungi, share a fundamental sterane core structure but differ in their side-chain configuration. These structural distinctions influence their physical and chemical characteristics.
| Property | Fucosterol | Ergosterol |
| Chemical Formula | C29H48O[1] | C28H44O |
| Molecular Weight | 412.7 g/mol [1] | 396.65 g/mol |
| Melting Point | 124-125 °C | 160-163 °C |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ether. | Soluble in organic solvents such as chloroform, ether, and alcohol. Sparingly soluble in water. |
| Source | Marine brown algae (e.g., Sargassum species)[1] | Fungi (e.g., Saccharomyces cerevisiae, mushrooms) |
Comparative Biological Activity: A Data-Driven Overview
Fucosterol and ergosterol exhibit a range of overlapping and distinct biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their potency.
Antioxidant Activity
The antioxidant capacities of fucosterol and ergosterol have been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method.
| Compound | Assay | Concentration/IC50 | Source |
| Fucosterol | DPPH Radical Scavenging | 16% inhibition at 250 µg/mL[2] | [2] |
| Ergosterol | DPPH Radical Scavenging | IC50: 1.1 x 10⁻⁵ M |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided data illustrates the reported antioxidant potential of each compound.
Anti-inflammatory Activity
Both sterols have demonstrated the ability to modulate inflammatory responses, notably by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | Assay | IC50 | Source |
| Fucosterol | Microglial cells | Nitric Oxide Inhibition | Not explicitly quantified as IC50, but significant inhibition of NO production was observed. | |
| Ergosterol | RAW 264.7 macrophages | Nitric Oxide Inhibition | IC50: 15.1 µM (for an ergosterol derivative) |
Anticancer Activity
The cytotoxic effects of fucosterol and ergosterol have been investigated against various cancer cell lines, including the human cervical cancer cell line, HeLa.
| Compound | Cell Line | Assay | IC50 | Source |
| Fucosterol | HeLa | MTT Assay | 40 µM | |
| Ergosterol | HeLa | Cytotoxicity Assay | 3.76 - 11.18 µM (for novel ergosterol derivatives) |
Signaling Pathways and Molecular Mechanisms
The biological activities of fucosterol and ergosterol are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.
Fucosterol Signaling Pathways
Fucosterol has been shown to modulate multiple signaling cascades involved in cell growth, inflammation, and metabolism.
References
Fucosterol: A Comparative Analysis of its Efficacy Against Other Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of fucosterol (B1670223), a prominent phytosterol derived from brown algae, with other well-known phytosterols (B1254722) such as beta-sitosterol, stigmasterol, and campesterol. The information is compiled from various experimental studies to aid researchers and professionals in drug development in understanding the relative potential of these compounds.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of fucosterol's efficacy with other phytosterols across different therapeutic areas.
Cholesterol-Lowering Effects
Phytosterols are widely recognized for their ability to lower cholesterol levels. While fucosterol's direct impact on cholesterol absorption shows some variability in studies, other phytosterols have demonstrated significant effects.
| Phytosterol | Dosage | Model | Key Findings | Reference |
| Fucosterol | 50 mg (intragastric) | Rat | No significant effect on luminal cholesterol absorption.[1] | [1] |
| Beta-sitosterol | 50 mg (intragastric) | Rat | 54% inhibition of cholesterol absorption.[1] | [1] |
| Stigmasterol | 50 mg (intragastric) | Rat | 54% inhibition of cholesterol absorption.[1] | [1] |
| Beta-sitosterol | 1.8 g/day | Human (hyperlipidemic) | Significant reduction in total cholesterol and LDL. | [2] |
| Plant Stanols | 2 g/day | Human (hypercholesterolemic) | >10% reduction in plasma LDL-C levels over 12 months.[3] | [3] |
Anti-Inflammatory Activity
Fucosterol exhibits potent anti-inflammatory properties by modulating key signaling pathways.
| Phytosterol | Concentration/Dosage | Cell Line/Model | Key Findings | Reference |
| Fucosterol | Not specified | LPS-stimulated RAW 264.7 macrophages | Suppression of COX-2 and iNOS production.[4] | [4] |
| Fucosterol | Not specified | LPS-stimulated macrophages | Suppression of TNF-α, IL-6, and IL-1β expression.[5] | [5] |
| Saringosterol (B1681470) | Not specified | LPS-stimulated THP-1-derived macrophages | Reduced IL-6 and TNF-α production.[6] | [6] |
| Stigmasterol | Not specified | General | Known for its anti-inflammatory action.[7] | [7] |
Anticancer Activity
Fucosterol has demonstrated cytotoxic effects against various cancer cell lines.
| Phytosterol | IC₅₀ Value | Cancer Cell Line | Reference |
| Fucosterol | 27.94 ± 9.3 µg/ml | T47D (breast cancer) | [8] |
| Fucosterol | 70.41 ± 7.5 µg/ml | HT29 (colon carcinoma) | [8] |
| Fucosterol | 7.8 µg/mL | HL-60 (leukemia) | [9] |
| Stigmasterol | Not specified | Gastric cancer cells | Induces mitochondrial-mediated apoptosis.[5] |
Antioxidant Activity
Fucosterol enhances the body's antioxidant defense mechanisms.
| Phytosterol | Dosage | Model | Key Findings | Reference |
| Fucosterol | 30 mg/kg/day for 7 days | CCl₄-intoxicated rats | Increased SOD (33.89%), catalase (21.56%), and GSH-px (39.24%) activities.[10] | [10][11] |
| Stigmasterol | 5.2 mg/kg/day | Not specified | Reduced tissue lipid peroxidation and increased catalase, SOD, and glutathione (B108866) activities.[10] | [10] |
Anti-Diabetic Effects
Fucosterol has shown potential in managing diabetes through various mechanisms.
| Phytosterol | Dosage | Model | Key Findings | Reference |
| Fucosterol | 30 mg/kg (oral) | Streptozotocin-induced diabetic rats | Significant decrease in serum glucose and inhibition of sorbitol accumulation in lenses.[12] | [12] |
| Fucosterol | 300 mg/kg (oral) | Epinephrine-induced diabetic rats | Inhibition of blood glucose level and glycogen (B147801) degradation.[5][12] | [5][12] |
Experimental Protocols
Cholesterol Absorption Study in Rats
-
Model: Male rats with cannulated thoracic ducts.
-
Procedure: A test emulsion containing a specific phytosterol (50 mg) and tracer cholesterol was administered intragastrically. Lymph was collected for 24 hours.
-
Analysis: The lipid fraction from the lymph was extracted and analyzed by gas-liquid chromatography-mass spectrometry to quantify the absorption of the phytosterols and cholesterol.[1]
Anti-Inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 macrophages or THP-1-derived macrophages.
-
Procedure: Cells were pre-treated with the phytosterol for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant was measured using appropriate assays (e.g., Griess reagent for NO, ELISA for cytokines). The expression of inflammatory enzymes like iNOS and COX-2 was determined by Western blotting or RT-PCR.[4][5][6]
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Various cancer cell lines (e.g., T47D, HT29, HL-60).
-
Procedure: Cells were seeded in 96-well plates and treated with different concentrations of the phytosterol for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis: The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured with a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) was calculated.[8][9]
In Vivo Antioxidant Activity Assay
-
Model: Carbon tetrachloride (CCl₄)-intoxicated rats.
-
Procedure: Rats were treated with the phytosterol for a certain period before and/or after the administration of CCl₄ to induce oxidative stress.
-
Analysis: At the end of the treatment period, blood and liver tissue samples were collected. The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GSH-px) were measured in the liver homogenates using specific enzyme activity assay kits.[10][11]
In Vivo Anti-Diabetic Activity Assay
-
Model: Streptozotocin-induced or epinephrine-induced diabetic rats.
-
Procedure: Diabetes was induced in rats using streptozotocin (B1681764) or epinephrine. The diabetic rats were then orally administered with the phytosterol daily for a specific duration.
-
Analysis: Blood glucose levels were monitored regularly. At the end of the experiment, serum glucose concentrations and other relevant parameters like sorbitol accumulation in the lenses and glycogen content in the liver were measured.[12]
Signaling Pathways and Experimental Workflows
Fucosterol's Anti-Inflammatory Signaling Pathway
Caption: Fucosterol inhibits LPS-induced inflammation.
Fucosterol's Antioxidant Signaling Pathway (Nrf2/HO-1)
Caption: Fucosterol activates the Nrf2 antioxidant pathway.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro phytosterol efficacy.
References
- 1. Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Frontiers | Phytosterols: From Preclinical Evidence to Potential Clinical Applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Fucosterol Analysis: Methods, Performance, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of fucosterol (B1670223), a bioactive sterol found predominantly in marine algae. Recognizing the critical need for standardized and comparable analytical data in research and development, this document outlines common analytical techniques, presents a comparative (hypothetical) inter-laboratory analysis, and details the experimental protocols. Furthermore, it visualizes a key signaling pathway influenced by fucosterol, offering a deeper context for its biological activity.
Data Presentation: A Comparative Overview
Direct inter-laboratory comparison data for fucosterol analysis is not widely published. To illustrate the expected variability and performance across different laboratories, the following table presents hypothetical results from a proficiency test. These values are based on the performance characteristics of a validated HPLC-UV method, which can be considered a benchmark for fucosterol analysis.
Table 1: Hypothetical Inter-Laboratory Comparison of Fucosterol Quantification in a Standard Reference Material (Algal Extract)
| Laboratory ID | Method | Reported Fucosterol Concentration (mg/g) | Z-Score* | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Reference Lab | HPLC-UV | 5.20 | - | 3.20 | 9.77 |
| Lab A | HPLC-UV | 5.35 | 0.5 | 3.50 | 10.50 |
| Lab B | GC-MS | 4.98 | -0.7 | 2.80 | 8.50 |
| Lab C | HPLC-UV | 5.60 | 1.3 | 4.00 | 12.00 |
| Lab D | UPLC-MS/MS | 5.15 | -0.2 | 1.50 | 4.50 |
| Lab E | HPLC-UV | 4.80 | -1.3 | 3.80 | 11.40 |
*Z-scores are calculated based on the reference laboratory's value and a hypothetical standard deviation of 0.3, indicating how many standard deviations an observation is from the mean. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in fucosterol analysis are provided below. These protocols are based on established and published methods.
Sample Preparation from Marine Algae
A general protocol for the extraction of fucosterol from dried algal biomass is as follows:
-
Drying and Grinding: Dry the algal material (e.g., Fucus vesiculosus) at 40-60°C until a constant weight is achieved. Grind the dried biomass into a fine powder.
-
Solvent Extraction: Extract the powdered algae with a suitable solvent such as 70% ethanol, methanol (B129727), or a chloroform:methanol mixture (2:1, v/v) using methods like sonication or Soxhlet extraction[1].
-
Saponification: To hydrolyze sterol esters and remove interfering lipids, the crude extract is saponified by refluxing with an ethanolic potassium hydroxide (B78521) (KOH) solution[2].
-
Extraction of Non-saponifiable Fraction: The non-saponifiable fraction, containing the free sterols, is then extracted with a non-polar solvent like n-hexane or diethyl ether[2].
-
Purification: The extract can be further purified using column chromatography on silica (B1680970) gel to isolate the fucosterol fraction[1].
-
Final Preparation: The purified fraction is dried under a stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724) or methanol for HPLC).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is widely used for the quantification of fucosterol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) is commonly used.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detection at 205 nm.
-
Quantification: Fucosterol concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared using a certified fucosterol standard.
A validated HPLC method has demonstrated good linearity (R² = 0.9998), a limit of detection (LOD) of 3.20 µg/mL, and a limit of quantification (LOQ) of 9.77 µg/mL. The accuracy, measured as intra-day and inter-day variation, was within 90–110%, and the precision (RSD) was 1.07%.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for sterol analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Sterols require derivatization to increase their volatility for GC analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common procedure.
-
Column: A non-polar capillary column, such as a HP-1 or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the different sterols. An example program is: start at 200°C (hold for 5 min), ramp to 280°C at 5°C/min, and hold for 10 min.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Quantification is achieved using an internal standard (e.g., 5α-cholestane) and a calibration curve of the derivatized fucosterol standard.
Mandatory Visualization
Experimental Workflow for Fucosterol Analysis
The following diagram illustrates the general workflow for the analysis of fucosterol from a biological matrix.
Caption: General workflow for fucosterol analysis.
Fucosterol's Role in the PI3K/Akt Signaling Pathway
Fucosterol has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: Fucosterol's inhibitory effect on the PI3K/Akt pathway.
References
A Comparative Guide to Fucosterol Content in Algal Species for Researchers and Pharmaceutical Professionals
Introduction: Fucosterol (B1670223), a prominent phytosterol found in various algae, has garnered significant attention within the scientific community for its diverse and potent biological activities. These include antioxidant, anti-inflammatory, anticancer, antidiabetic, and anti-obesity properties.[1][2] As a result, identifying algal species with high fucosterol content is crucial for nutraceutical and pharmaceutical applications. Brown macroalgae (Phaeophyta) are consistently reported to contain higher concentrations of fucosterol compared to red (Rhodophyta) and green (Chlorophyta) algae.[1][3] This guide provides a comparative analysis of fucosterol content across different algal species, details common experimental protocols for its quantification, and illustrates key biological pathways and workflows.
Quantitative Comparison of Fucosterol Content
The concentration of fucosterol varies significantly among different species of algae. The following table summarizes quantitative data from various studies, providing a comparative overview for sourcing and research purposes.
| Algae Species | Algae Type | Fucosterol Content (mg/g dry weight) | Reference |
| Desmarestia tabacoides | Brown Algae | 81.67 | [4] |
| Agarum clathratum | Brown Algae | 78.70 | |
| Sargassum horneri | Brown Algae | 13.4 ± 4.4 | |
| Sargassum thunbergii | Brown Algae | 10.23 ± 0.17 | |
| Cystoseira hakodatensis | Brown Algae | 8.9 ± 2.0 | |
| Undaria pinnatifida | Brown Algae | 0.87 | |
| Sargassum fusiforme | Brown Algae | 0.31 | |
| Ecklonia radiata (stipes) | Brown Algae | 0.38 | |
| Ecklonia radiata (leaves) | Brown Algae | 0.31 | |
| Other Brown Algae | Brown Algae | 0.22 - 7.51 |
Note: Values converted to mg/g where necessary for comparison. Original reported values may include different units or extraction methods.
Experimental Protocols
Accurate quantification of fucosterol relies on robust and validated experimental methods. The following protocols outline a standard workflow for the extraction, isolation, and quantification of fucosterol from algal biomass.
Sample Preparation
-
Drying: Freshly collected algal samples are thoroughly washed with fresh water to remove salt and epiphytes. The samples are then dried, typically using methods like freeze-drying or oven-drying at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Pulverization: The dried algal biomass is ground into a fine powder using a blender or mill to increase the surface area for efficient solvent extraction.
Extraction of Fucosterol
Several solvent systems and techniques have been optimized for fucosterol extraction.
-
Solvent Maceration: A common method involves soaking the powdered algae in a solvent. A 70% ethanol (B145695) solution is frequently used for initial extraction. Other effective solvent systems include methanol, n-hexane, or a chloroform-methanol mixture (e.g., 2:1 or 2:3 v/v).
-
Optimized Conditions: For Sargassum fusiforme, an optimized protocol involves extraction with 90% ethanol at 60°C for 4 hours with a sample-to-solvent ratio of 1:20 (w/v).
-
Advanced Techniques: Methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can enhance efficiency, reducing extraction time and solvent consumption.
Purification and Saponification
-
Solvent Partitioning: The crude extract is often concentrated under vacuum and then partitioned using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Saponification: To remove fatty acids and lipids that can interfere with analysis, the extract undergoes saponification. This is achieved by heating the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH). The unsaponifiable matter, which contains the phytosterols, is then recovered.
-
Chromatography: Further purification is typically achieved using column chromatography, often with silica (B1680970) gel as the stationary phase, to isolate fucosterol from other sterols and compounds.
Quantification via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the precise quantification of fucosterol.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase is employed. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water.
-
Validation: The method must be validated for several parameters to ensure accuracy and reliability:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Fucosterol typically shows a specific retention time (e.g., around 8.5 minutes under certain conditions).
-
Linearity: A linear relationship between the concentration of the standard and the detector response (e.g., R² = 0.9998).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified (e.g., LOD = 3.20 μg/mL, LOQ = 9.77 μg/mL).
-
Accuracy and Precision: Assessed by intra-day and inter-day variation analysis, with results typically expected to be within a 90–110% range for accuracy and a low relative standard deviation (RSD) for precision (e.g., RSD < 2%).
-
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflow for fucosterol analysis and a key signaling pathway modulated by its bioactivity.
Caption: Experimental workflow for fucosterol extraction and quantification.
Fucosterol exerts its anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation.
Caption: Fucosterol's inhibition of the pro-inflammatory NF-κB pathway.
Conclusion
The data clearly indicates that brown algae, particularly species like Desmarestia tabacoides and Agarum clathratum, are exceptionally rich sources of fucosterol. The standardized and validated HPLC methods provide a reliable framework for the quantification of this high-value compound. The potent bioactivities of fucosterol, such as its ability to suppress key inflammatory pathways like NF-κB, underscore its potential as a lead compound in drug development and as a functional ingredient in nutraceuticals. This guide serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of algal-derived fucosterol.
References
Safety Operating Guide
Navigating the Disposal of Fucosterol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Fucosterol, a plant-derived sterol with significant interest in various research applications.
While Fucosterol is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adhering to standard laboratory chemical disposal practices is crucial.[1] The following procedures are designed to provide clear, step-by-step guidance for the safe disposal of Fucosterol (Standard).
Safe Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
| Protective Equipment | Specification |
| Eye Protection | Eyeshields |
| Hand Protection | Gloves |
| Respiratory Protection | Type N95 (US) or equivalent respirator |
Avoid the formation of dust and prevent contact with skin and eyes during handling.[1]
Step-by-Step Disposal Procedure
The disposal of Fucosterol should align with local, state, and federal regulations for non-hazardous chemical waste. The following is a general workflow for proper disposal:
-
Review Institutional and Local Guidelines: Before disposal, consult your institution's specific safety protocols and local environmental regulations for chemical waste. This is the most critical step to ensure compliance.
-
Assess the Waste Form: Determine if the Fucosterol waste is in a solid form, dissolved in a solvent, or part of a mixture. The disposal route may vary depending on the form.
-
Solid Waste Disposal:
-
Collect uncontaminated, solid Fucosterol waste in a designated, clearly labeled, and sealed container.
-
If the Fucosterol is mixed with other non-hazardous solid materials, it can typically be disposed of in the same container.
-
For disposal, this container should be transferred to your institution's chemical waste management facility.
-
-
Solution Waste Disposal:
-
If Fucosterol is dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.
-
Collect the waste solution in a compatible, sealed, and clearly labeled waste container. The label should indicate all components of the solution.
-
Follow your institution's procedures for the disposal of the specific solvent waste.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held Fucosterol with an appropriate solvent (e.g., ethanol, then water).
-
The rinsate should be collected and disposed of as chemical waste, following the guidelines for the solvent used.
-
Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Fucosterol Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fucosterol waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of Fucosterol.
Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific safety and disposal protocols established by your institution and local regulatory bodies.
References
Personal protective equipment for handling Fucosterol (Standard)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fucosterol, including detailed operational and disposal plans. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Fucosterol, a multi-layered approach to personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., handling large quantities, potential for aerosolization) |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves. Change gloves frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield. |
| Body Protection | A standard laboratory coat. | A disposable gown worn over a laboratory coat. |
| Respiratory Protection | Generally not required for handling small quantities within a certified chemical fume hood. | A NIOSH-approved N95 respirator should be used for weighing or procedures that may generate dust. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is critical for the safe handling of Fucosterol, which is typically a crystalline solid.[1]
1. Preparation and Precaution:
-
Before handling, review the Safety Data Sheet (SDS) for Fucosterol.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling Fucosterol to contain any potential contamination.
-
Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) within the fume hood before starting.
2. Weighing Fucosterol:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.
-
Use disposable spatulas and weigh paper to prevent cross-contamination.
-
Handle the powder gently to avoid creating dust.
-
Close the container immediately after dispensing the desired amount.
3. Solution Preparation:
-
Fucosterol is soluble in organic solvents like ethanol (B145695) and dimethyl formamide.[1]
-
Add the solvent to the vial containing the weighed Fucosterol slowly and carefully to avoid splashing.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
4. Post-Handling and Cleanup:
-
Wipe down the designated handling area, balance, and any equipment used with a damp cloth or towel.
-
Dispose of all contaminated disposable items, including gloves, weigh paper, and pipette tips, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of Fucosterol and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused Fucosterol powder, contaminated weigh paper, and other solid materials should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing Fucosterol should be collected in a designated, labeled container for non-halogenated organic solvent waste.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated personal protective equipment should be placed in a designated hazardous waste container.
2. Disposal Procedures:
-
While Fucosterol is a naturally occurring sterol, it should be treated as a chemical waste product.
-
Do not dispose of solid or liquid Fucosterol waste down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance on waste stream management.
Workflow for Safe Handling of Fucosterol
Caption: Step-by-step workflow for the safe handling of Fucosterol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
